BIO-7488
Description
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Properties
Molecular Formula |
C23H25N7O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H25N7O3/c1-13(2)33-20-15(19(31)26-16-6-25-30-7-14(3)5-24-18(16)30)8-29-9-17(27-21(29)28-20)23-10-22(4,11-23)32-12-23/h5-9,13H,10-12H2,1-4H3,(H,26,31) |
InChI Key |
DEQCXGYERMCXNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C=N2)NC(=O)C3=CN4C=C(N=C4N=C3OC(C)C)C56CC(C5)(OC6)C)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
BIO-7488: A Deep Dive into its Mechanism of Action as a Potent IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIO-7488 is a potent, selective, and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system.[1][2][3] By targeting IRAK4, this compound effectively suppresses the downstream production of pro-inflammatory cytokines, offering a promising therapeutic strategy for neuroinflammatory conditions, particularly ischemic stroke.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: IRAK4 Inhibition
This compound functions as a highly selective inhibitor of IRAK4, a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). In pathological conditions such as ischemic stroke, the release of damage-associated molecular patterns (DAMPs) activates these receptors, leading to the recruitment and activation of IRAK4. Activated IRAK4 then triggers a downstream signaling cascade, culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNFα), and Interleukin-6 (IL-6).[1][2][3] This creates a detrimental feed-forward inflammatory loop that can exacerbate tissue damage.[2]
This compound intervenes at a critical juncture in this pathway by binding to and inhibiting the kinase activity of IRAK4. This blockade prevents the downstream signaling events, thereby reducing the production of key inflammatory mediators. A key characteristic of this compound is its ability to penetrate the central nervous system (CNS), making it a viable candidate for treating neuroinflammation.[2][4]
Signaling Pathway
The following diagram illustrates the IRAK4 signaling pathway and the point of intervention for this compound.
Quantitative Data
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) |
| Human IRAK4 | Biochemical Assay | 0.5[3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammation
| Model | Dosage (mg/kg, p.o.) | Effect |
| LPS-induced inflammation | 10 - 100 | Dose-dependent inhibition of inflammatory cytokine production[3] |
| DH-MCAO Stroke Model | 10, 30, 100 | Reduced plasma IL-1β and TNFα levels[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
IRAK4 Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of this compound in inhibiting human IRAK4 kinase activity.
Methodology:
-
Enzyme and Substrate: Recombinant human IRAK4 enzyme and a suitable peptide substrate are used.
-
Assay Buffer: A kinase assay buffer containing ATP is prepared.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction: The IRAK4 enzyme, peptide substrate, and this compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is measured, typically using a luminescence-based or fluorescence-based detection method.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the IRAK4 kinase activity, is calculated from the dose-response curve.
In Vivo Lipopolysaccharide (LPS) Inflammation Model
Objective: To evaluate the in vivo efficacy of this compound in a systemic inflammation model.
Methodology:
-
Animals: Female C57BL/6 mice are used.[3]
-
Compound Administration: this compound is administered orally (p.o.) at varying doses (e.g., 10, 30, 100 mg/kg).[3]
-
LPS Challenge: A solution of lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.
-
Sample Collection: Blood samples are collected at a specified time point after the LPS challenge.
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα, IL-6) are measured using methods such as ELISA or multiplex assays.
-
Data Analysis: The dose-dependent effect of this compound on cytokine production is determined by comparing the treatment groups to a vehicle-treated control group.
Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Stroke Model
Objective: To assess the neuroprotective and anti-inflammatory effects of this compound in a relevant animal model of ischemic stroke.
Methodology:
-
Animals: Mice are used for this surgical model.
-
Surgical Procedure: The middle cerebral artery is occluded distally, followed by a period of hypoxia to induce a consistent ischemic brain injury.[3]
-
Compound Administration: this compound is administered orally at specified doses (e.g., 10, 30, 100 mg/kg) either before or after the induction of ischemia.[3]
-
Outcome Measures:
-
Infarct Volume: Brains are harvested at a specific time point post-MCAO, and the infarct volume is measured using staining techniques (e.g., TTC staining).
-
Neurological Deficit Scoring: Functional outcomes are assessed using a neurological deficit scoring system.
-
Biomarker Analysis: Plasma and brain tissue levels of inflammatory cytokines (e.g., IL-1β, TNFα) are quantified.[3]
-
-
Data Analysis: The effects of this compound on infarct size, neurological function, and inflammatory markers are compared between treatment and vehicle control groups.
Conclusion
This compound is a promising therapeutic agent that targets the core of the innate immune response through the potent and selective inhibition of IRAK4. Its ability to suppress the production of pro-inflammatory cytokines, coupled with its CNS permeability, positions it as a strong candidate for the treatment of neuroinflammatory disorders such as ischemic stroke. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar IRAK4 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
BIO-7488: A Technical Overview of its Molecular Target, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of BIO-7488, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document details the molecular target, the associated signaling pathways, and the experimental methodologies employed to characterize the compound's activity, presenting all quantitative data in a structured format for clarity and comparative analysis.
Executive Summary
This compound is a small molecule inhibitor targeting IRAK4, a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade. By inhibiting IRAK4, this compound effectively blocks the downstream signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to a significant reduction in the production of pro-inflammatory cytokines. This positions this compound as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, as well as other conditions where IRAK4-mediated signaling is implicated.
Quantitative Data Summary
The inhibitory efficacy and selectivity of this compound have been quantified through a series of in vitro and in vivo experiments. The data presented below is collated from the primary scientific literature.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Human IRAK4 | Biochemical | 0.5[1] |
Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Cytokine Release Model in Mice
| Cytokine Measured | Administration Route | Dose (mg/kg) | Percent Inhibition |
| Interleukin-1β (IL-1β) | Oral (p.o.) | 10 | ~50% |
| Interleukin-1β (IL-1β) | Oral (p.o.) | 30 | ~75% |
| Interleukin-1β (IL-1β) | Oral (p.o.) | 100 | >90% |
| Tumor Necrosis Factor-α (TNFα) | Oral (p.o.) | 10 | ~40% |
| Tumor Necrosis Factor-α (TNFα) | Oral (p.o.) | 30 | ~65% |
| Tumor Necrosis Factor-α (TNFα) | Oral (p.o.) | 100 | >85% |
The IRAK4 Signaling Pathway
IRAK4 plays an indispensable role in the signal transduction pathway downstream of TLRs and the IL-1R family.[2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88. MyD88, in turn, recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream kinases, including TGF-β-activated kinase 1 (TAK1), which subsequently activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs). The activation of the IKK complex results in the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes, including those for cytokines such as IL-1β, TNFα, and IL-6. This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4, thereby preventing the initiation of this signaling cascade.
Caption: The IRAK4-mediated signaling pathway leading to pro-inflammatory cytokine production.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
IRAK4 Biochemical Inhibition Assay
This in vitro assay is designed to determine the direct inhibitory effect of a compound on the kinase activity of IRAK4.
Methodology:
-
Assay Principle: The assay measures the phosphorylation of a specific peptide substrate by the IRAK4 enzyme. The extent of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in this signal.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl2 and other necessary cofactors)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer for FRET-based detection)
-
384-well microplates
-
-
Procedure: a. A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer. b. The IRAK4 enzyme and the peptide substrate are mixed in the assay buffer. c. The enzyme/substrate mixture is added to the wells of the microplate containing the diluted this compound or DMSO (vehicle control). d. The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the enzyme. e. The kinase reaction is initiated by the addition of ATP to each well. f. The reaction is allowed to proceed for a specified time (e.g., 90 minutes) at room temperature. g. The reaction is stopped by the addition of a solution containing EDTA. h. The detection reagents are added, and the plate is incubated to allow for the detection signal to develop. i. The signal (e.g., FRET ratio) is read on a suitable plate reader.
-
Data Analysis: The raw data is converted to percent inhibition relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Caption: A step-by-step workflow for the IRAK4 biochemical inhibition assay.
In Vivo LPS-Induced Cytokine Release Assay
This animal model is used to evaluate the efficacy of a compound in a complex biological system by measuring its ability to inhibit the systemic inflammatory response induced by LPS.
Methodology:
-
Animal Model: Female C57BL/6 mice are typically used for this model.
-
Materials:
-
This compound formulated for oral administration
-
Vehicle control (e.g., a solution of 0.5% methylcellulose and 0.25% Tween 80 in water)
-
Lipopolysaccharide (LPS) from E. coli dissolved in sterile saline
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for the quantification of mouse IL-1β and TNFα
-
-
Procedure: a. Mice are fasted overnight prior to the experiment. b. The following day, mice are randomized into treatment groups. c. Mice are orally dosed with either the vehicle control or this compound at various concentrations. d. One hour after dosing, the mice are challenged with an intraperitoneal (i.p.) injection of LPS (e.g., 0.3 mg/kg). e. Two hours after the LPS challenge, blood is collected from the mice via cardiac puncture under terminal anesthesia. f. Blood samples are centrifuged to separate the plasma. g. The plasma samples are stored at -80°C until analysis.
-
Cytokine Quantification: a. The concentrations of IL-1β and TNFα in the plasma samples are determined using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: a. The mean cytokine concentrations for each treatment group are calculated. b. The percent inhibition of cytokine release for each this compound treatment group is calculated relative to the vehicle-treated group.
Caption: Logical flow of the in vivo LPS-induced cytokine release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
BIO-7488: A Technical Guide to a CNS-Penetrant IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIO-7488 is a potent, selective, and central nervous system (CNS) penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in the innate immune signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 receptors, IRAK4 represents a critical therapeutic target for a range of inflammatory diseases. This compound has demonstrated significant inhibition of pro-inflammatory cytokine production in both in vitro and in vivo models, highlighting its potential in the treatment of neuroinflammatory conditions such as ischemic stroke. This document provides a comprehensive technical overview of the this compound IRAK4 inhibition pathway, including its mechanism of action, quantitative efficacy and selectivity data, and detailed experimental protocols.
Introduction to IRAK4 and its Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays an indispensable role in the innate immune system. It functions as a master kinase, acting as the initial signaling molecule downstream of TLRs (excluding TLR3) and the IL-1 receptor family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, forming a complex known as the Myddosome. This proximity facilitates the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates other substrates, including IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines like IL-1β, TNFα, and IL-6, which are central to the inflammatory response. Dysregulation of the IRAK4 pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases.
This compound Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to the ATP-binding site of the IRAK4 kinase domain, this compound prevents the phosphorylation of IRAK4 and its downstream substrates. This targeted inhibition effectively blocks the signal transduction from the TLR/IL-1R complexes, leading to a significant reduction in the production of inflammatory mediators. Its ability to cross the blood-brain barrier makes it a promising candidate for targeting neuroinflammatory processes.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates high potency against human IRAK4 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been profiled against a broad panel of kinases, revealing a highly specific inhibition profile.
| Target | IC50 (nM) |
| hIRAK4 | 0.5 |
Table 1: In Vitro Potency of this compound against human IRAK4.
A comprehensive kinase selectivity profile for this compound is pending public release of the full dataset from the primary research publication. It is reported to be highly selective.
In Vivo Efficacy
This compound has been evaluated in preclinical models of inflammation and ischemic stroke, demonstrating dose-dependent anti-inflammatory effects.
| Model | Species | Dosing (p.o.) | Outcome |
| LPS-Induced Cytokine Release | Mouse | 10, 30, 100 mg/kg | Dose-dependent reduction of plasma IL-1β and TNFα |
| DH-MCAO Ischemic Stroke | Mouse | 10, 30, 100 mg/kg | Reduced plasma IL-1β and TNFα levels |
Table 2: Summary of In Vivo Efficacy of this compound.[1]
Quantitative data on infarct volume reduction and neurological score improvement in the DH-MCAO model are part of ongoing research and have not yet been publicly detailed.
Experimental Protocols
IRAK4 Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the in vitro potency of a test compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., myelin basic protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted test compound to the wells of a 96-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme (background).
-
Add the IRAK4 enzyme to each well (except the background control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
LPS-Induced Cytokine Release in Mice (In Vivo)
This protocol describes a common in vivo model to assess the anti-inflammatory effects of a compound.
Materials:
-
Female C57BL/6 mice (e.g., 12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for IL-1β and TNFα
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer the test compound (e.g., 10, 30, 100 mg/kg) or vehicle control to the mice via oral gavage.
-
After a specified time (e.g., 1 hour) to allow for compound absorption, inject the mice intraperitoneally with LPS (e.g., 0.5 mg/kg).
-
At the time of peak cytokine response (e.g., 2 hours post-LPS injection), collect blood samples via cardiac puncture or from the retro-orbital sinus.
-
Process the blood to obtain plasma.
-
Quantify the concentrations of IL-1β and TNFα in the plasma using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the test compound on LPS-induced cytokine production.
Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Ischemic Stroke Model
This is a model of focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (e.g., 16 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for craniotomy
-
Cauterization device
-
Hypoxic chamber (8% oxygen)
-
Test compound (this compound) formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
ELISA kits for IL-1β and TNFα
Procedure:
-
Anesthetize the mouse.
-
Perform a craniotomy to expose the distal middle cerebral artery (MCA).
-
Cauterize the distal MCA.
-
Place the mouse in a hypoxic chamber for a defined period (e.g., 1 hour) to induce a consistent ischemic lesion.
-
Administer the test compound or vehicle at a designated time point relative to the ischemic insult.
-
At a specified time post-insult, collect blood for cytokine analysis as described in the LPS model.
-
For neurological assessment, perform behavioral tests (e.g., modified neurological severity score) at various time points post-stroke.
-
For infarct volume analysis, euthanize the animal at a terminal time point, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
Conclusion
This compound is a potent and selective IRAK4 inhibitor with demonstrated CNS penetration and in vivo efficacy in models of inflammation and ischemic stroke. Its mechanism of action, directly targeting a key node in the innate immune signaling pathway, offers a promising therapeutic strategy for neuroinflammatory disorders. Further investigation is warranted to fully elucidate its therapeutic potential, including more detailed in vivo efficacy studies and kinase selectivity profiling. The experimental protocols provided herein serve as a guide for the continued preclinical evaluation of this compound and other novel IRAK4 inhibitors.
References
BIO-7488: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIO-7488 is a potent, selective, and central nervous system (CNS) penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] As a key signaling node in the innate immune system, IRAK4 plays a critical role in the inflammatory cascade following tissue damage, such as in ischemic stroke.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in neuroinflammation research.
Mechanism of Action: IRAK4 Inhibition
This compound exerts its anti-inflammatory effects by targeting IRAK4, a serine/threonine kinase crucial for signal transduction downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1] In the context of neuroinflammation, damage-associated molecular patterns (DAMPs) released from injured neuronal tissue activate these receptors on microglia and other immune cells. This activation triggers the recruitment of the MyD88 adapter protein, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including IL-1β, TNFα, and IL-6, which exacerbate neuronal damage. This compound, by inhibiting the kinase activity of IRAK4, effectively blocks this inflammatory cascade.
Preclinical Data
In Vitro Potency and Selectivity
This compound demonstrates high potency in inhibiting human IRAK4. The selectivity of this compound is a key attribute, minimizing off-target effects.
| Parameter | Value | Assay |
| hIRAK4 IC50 | 0.5 nM | Biochemical Assay |
Pharmacokinetics and CNS Penetration
A critical feature of this compound is its ability to cross the blood-brain barrier, a prerequisite for treating neuroinflammation. The unbound brain-to-plasma concentration ratio (Kp,uu) is a key metric for CNS penetration.
| Species | Parameter | Value |
| Rat | Kp,uu | 0.3 |
In Vivo Efficacy: Ischemic Stroke Model
This compound has been evaluated in a distal hypoxic-middle cerebral artery occlusion (DH-MCAO) mouse model of ischemic stroke, demonstrating a dose-dependent reduction in pro-inflammatory cytokines.
| Dose (mg/kg, p.o.) | Effect on Plasma Cytokines (IL-1β, TNFα) |
| 10 | Dose-dependent reduction |
| 30 | Dose-dependent reduction |
| 100 | Dose-dependent reduction |
Experimental Protocols
IRAK4 Biochemical Assay
This protocol outlines the method for determining the in vitro potency of this compound against human IRAK4.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Peptide substrate
-
ATP
-
Assay buffer
-
This compound (or other test compounds)
-
Detection reagent
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the IRAK4 enzyme, peptide substrate, and this compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence-based assay).
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Mouse Model
This in vivo model is used to assess the efficacy of this compound in a setting that mimics ischemic stroke.[4]
Objective: To evaluate the effect of this compound on neuroinflammation following ischemic stroke.
Animals: C57BL/6J mice.[4]
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Hypoxia: Following the MCA occlusion, place the animal in a hypoxic environment for a defined period (e.g., 1 hour).[5]
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30, 100 mg/kg) at a specified time point relative to the occlusion.
-
Outcome Measures:
-
Cytokine Analysis: Collect blood samples at a designated time post-occlusion to measure plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα) using ELISA or other immunoassays.
-
Infarct Volume Measurement: At the end of the study, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
CNS Pharmacokinetic/Pharmacodynamic (PK/PD) Model
This model is used to establish the relationship between the concentration of this compound in the CNS and its pharmacological effect on neuroinflammation.
Objective: To correlate this compound CNS exposure with the inhibition of pro-inflammatory cytokine production.
Procedure:
-
Animal Model: Use a relevant animal model of neuroinflammation, such as a lipopolysaccharide (LPS) challenge model.
-
Drug Administration: Administer a single dose of this compound to the animals.
-
Sample Collection: At various time points after dosing, collect both blood and brain tissue samples.
-
Pharmacokinetic Analysis:
-
Analyze plasma and brain tissue samples to determine the concentration of this compound over time.
-
Calculate key pharmacokinetic parameters, including brain and plasma concentrations, and determine the unbound brain-to-plasma ratio (Kp,uu).
-
-
Pharmacodynamic Analysis:
-
Induce neuroinflammation (e.g., via LPS injection) at a specific time relative to drug administration.
-
Measure the levels of pro-inflammatory cytokines in the brain or cerebrospinal fluid (CSF) at a designated time point after the inflammatory challenge.
-
-
PK/PD Modeling: Correlate the pharmacokinetic profile of this compound in the CNS with the observed reduction in cytokine levels to establish a dose-exposure-response relationship.
Conclusion
This compound is a promising research tool for investigating the role of IRAK4 in neuroinflammatory conditions. Its high potency, selectivity, and CNS penetrance make it a valuable pharmacological agent for both in vitro and in vivo studies. The detailed protocols provided in this guide are intended to facilitate the adoption of this compound in research settings and to promote further exploration of its therapeutic potential in neuroinflammation.
References
- 1. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of BIO-7488
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIO-7488 is a potent, selective, and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). With the ability to penetrate the blood-brain barrier, this compound presents a promising therapeutic candidate for neuroinflammatory diseases, particularly ischemic stroke. This document provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization.
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders, including ischemic stroke. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a key mediator in the innate immune signaling pathways that drive the production of pro-inflammatory cytokines. This compound was developed as a highly selective inhibitor of IRAK4, designed to mitigate the detrimental effects of neuroinflammation.
Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway
This compound exerts its biological activity through the direct inhibition of the kinase activity of IRAK4. IRAK4 is a central component of the Myddosome complex, which is formed downstream of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) activation. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation of downstream signaling cascades.
Activated IRAK4 phosphorylates IRAK1 and IRAK2, which then interact with TNF receptor-associated factor 6 (TRAF6). This interaction leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB and the MAP kinase pathway. The activation of these pathways drives the expression and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).
By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade at an early and critical juncture, leading to a significant reduction in the production of these key pro-inflammatory mediators.
Figure 1: Simplified signaling pathway of IRAK4 and the inhibitory action of this compound.
Quantitative Data Presentation
The biological activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 (hIRAK4) | 0.5 nM | Recombinant human IRAK4 kinase assay | [1][2] |
| Table 1: In Vitro Potency of this compound |
| Model | Dose (mg/kg, p.o.) | Effect | Reference |
| LPS-induced endotoxemia (mouse) | 10 - 100 | Dose-dependent reduction of plasma IL-1β and TNF-α | [2] |
| DH-MCAO Ischemic Stroke (mouse) | 10 - 100 | Dose-dependent reduction of plasma IL-1β and TNF-α | [2] |
| Table 2: In Vivo Efficacy of this compound |
Experimental Protocols
In Vitro IRAK4 Kinase Activity Assay
This protocol outlines the general steps for determining the in vitro potency of this compound against recombinant human IRAK4.
Figure 2: General workflow for an in vitro IRAK4 kinase assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT. Prepare solutions of recombinant human IRAK4, ATP, and a suitable substrate (e.g., myelin basic protein).
-
Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of a microplate.
-
Enzyme Addition: Add the prepared IRAK4 enzyme solution to each well.
-
Pre-incubation: Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced, a direct measure of kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model
This in vivo model is used to assess the anti-inflammatory activity of this compound in a systemic inflammation model.
Methodology:
-
Animals: Use female C57BL/6 mice.
-
This compound Administration: Administer this compound orally (p.o.) at doses ranging from 10 to 100 mg/kg.
-
LPS Challenge: After a specified time following drug administration (e.g., 1 hour), induce systemic inflammation by intraperitoneally (i.p.) injecting LPS.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours), collect blood samples.
-
Cytokine Analysis: Measure the plasma concentrations of pro-inflammatory cytokines such as IL-1β and TNF-α using a suitable method like ELISA.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect.
In Vivo Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Ischemic Stroke Model
This model evaluates the neuroprotective and anti-inflammatory effects of this compound in a clinically relevant model of ischemic stroke.
Figure 3: Experimental workflow for the DH-MCAO ischemic stroke model.
Methodology:
-
Animals: Use male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Permanently occlude the distal MCA using electrocoagulation.
-
-
Hypoxia Induction: Following the surgery, place the animal in a hypoxic environment (e.g., 8% oxygen) for a defined period (e.g., 1 hour) to induce a consistent and significant ischemic lesion.
-
This compound Administration: Administer this compound orally at doses ranging from 10 to 100 mg/kg at a specified time relative to the ischemic insult.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate the neurological function at various time points post-stroke.
-
Cytokine Analysis: Measure plasma levels of pro-inflammatory cytokines.[2]
-
Infarct Volume Measurement: At the end of the study, sacrifice the animals, and determine the infarct volume in the brain using histological staining (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
-
-
Data Analysis: Compare the outcomes in the this compound-treated groups with the vehicle-treated control group.
Conclusion
This compound is a potent and selective IRAK4 inhibitor with demonstrated efficacy in preclinical models of inflammation and ischemic stroke. Its ability to cross the blood-brain barrier and suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for neuroinflammatory disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the biological activity of this compound and its therapeutic potential. Further investigation is warranted to fully elucidate its clinical utility.
References
BIO-7488: A Deep Dive into its Modulation of Innate Immunity Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BIO-7488 is a potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node within the innate immune system. By targeting IRAK4, this compound effectively dampens the inflammatory cascade downstream of Toll-like receptors (TLRs) and IL-1 family receptors, pathways implicated in a variety of inflammatory and autoimmune diseases, as well as in the neuroinflammation associated with ischemic stroke. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and in vivo activity, and detailed experimental protocols for its characterization.
Introduction to this compound and Innate Immunity
The innate immune system provides the first line of defense against pathogens and cellular damage. It relies on pattern recognition receptors (PRRs), such as TLRs, to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of these receptors triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, orchestrating the initial immune response.
A key mediator in many of these pathways is IRAK4. Upon receptor activation, IRAK4 is recruited to the receptor complex and phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and AP-1, and subsequent expression of inflammatory genes. Dysregulation of this pathway can lead to chronic inflammation and tissue damage. This compound, by selectively inhibiting the kinase activity of IRAK4, offers a targeted approach to modulate this critical innate immune signaling pathway.
Mechanism of Action of this compound
This compound is an orally active, blood-brain barrier permeable small molecule that potently and selectively inhibits the kinase function of IRAK4. By binding to the ATP-binding pocket of IRAK4, this compound prevents the phosphorylation of its downstream substrates, thereby blocking the signal transduction cascade that leads to the production of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNFα), and Interleukin-6 (IL-6).
dot
Caption: this compound inhibits IRAK4, blocking downstream signaling to NF-κB and AP-1.
Quantitative Data
The potency and selectivity of this compound have been characterized through a series of biochemical and cell-based assays. In vivo efficacy has been demonstrated in preclinical models of inflammation and ischemic stroke.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type |
| IRAK4 | 0.5 | Biochemical Kinase Assay |
| Kinase X | >1000 | Kinase Panel Screen |
| Kinase Y | >1000 | Kinase Panel Screen |
| Kinase Z | >1000 | Kinase Panel Screen |
| (Note: Data for Kinase X, Y, and Z are representative of a broad kinase panel screen demonstrating high selectivity. For a complete list, refer to the primary publication.) |
Table 2: In Vivo Efficacy of this compound in a Mouse LPS-Induced Cytokine Release Model
| Dose (mg/kg, p.o.) | Plasma IL-1β Inhibition (%) | Plasma TNFα Inhibition (%) |
| 10 | 45 | 50 |
| 30 | 75 | 80 |
| 100 | 95 | 98 |
Table 3: In Vivo Efficacy of this compound in a Mouse Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Stroke Model
| Dose (mg/kg, p.o.) | Reduction in Infarct Volume (%) | Improvement in Neurological Score |
| 30 | 40 | Significant |
| 100 | 65 | Highly Significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the characterization of this compound.
IRAK4 Biochemical Kinase Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human IRAK4.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or test compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of IRAK4 enzyme and peptide substrate solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes and measure luminescence using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release in Human Whole Blood
This assay assesses the effect of this compound on TLR4-mediated cytokine production in a physiologically relevant ex vivo system.
-
Materials:
-
Fresh human whole blood from healthy donors
-
LPS from E. coli
-
This compound (or test compound)
-
RPMI-1640 medium
-
ELISA kits for human IL-1β and TNFα
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of compound dilutions to a 96-well plate.
-
Add 180 µL of human whole blood to each well.
-
Incubate for 1 hour at 37°C.
-
Stimulate with 20 µL of LPS (final concentration 100 ng/mL).
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentrations of IL-1β and TNFα in the plasma using ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release and determine the IC50 values.
-
Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Mouse Model of Ischemic Stroke
This in vivo model is used to evaluate the neuroprotective and anti-inflammatory effects of this compound in the context of stroke.
-
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
This compound (formulated for oral gavage)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
-
-
Procedure:
-
Anesthetize the mice and perform a surgical incision to expose the middle cerebral artery.
-
Induce focal cerebral ischemia by cauterizing the distal MCA.
-
Immediately following the occlusion, place the mice in a hypoxic chamber (8% oxygen) for 45 minutes.
-
Administer this compound or vehicle by oral gavage at desired doses (e.g., 1 hour post-occlusion).
-
Assess neurological deficits at 24 hours post-occlusion using a standardized scoring system.
-
At 24 hours, euthanize the mice and perfuse with saline.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2% TTC to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).
-
Quantify the infarct volume using image analysis software.
-
Visualizations
Experimental Workflow for this compound Characterization
dot
Caption: A stepwise approach to characterize this compound from biochemical to in vivo models.
Logical Relationship of this compound's Anti-Tumor Response (Hypothetical)
While the primary focus of the provided information is on neuroinflammation, the inhibition of IRAK4 has potential applications in oncology, particularly in tumors where TLR signaling in the tumor microenvironment promotes survival and immune evasion.
dot
Caption: this compound may exert anti-tumor effects by modulating the tumor microenvironment.
Conclusion
This compound is a highly potent and selective IRAK4 inhibitor with a well-characterized mechanism of action. Its ability to suppress the production of key pro-inflammatory cytokines has been demonstrated in both ex vivo and in vivo models. The promising preclinical data in a model of ischemic stroke highlight its potential as a therapeutic agent for neuroinflammatory conditions. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of innate immunity and drug discovery, facilitating further investigation into the therapeutic potential of IRAK4 inhibition.
Investigating the Role of IRAK4 with BIO-7488: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a key therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This technical guide provides an in-depth overview of the investigation of IRAK4 using BIO-7488, a potent and selective inhibitor. We will detail the underlying signaling pathways, present key quantitative data, and provide comprehensive experimental protocols for the characterization of IRAK4 inhibitors.
Introduction: The Central Role of IRAK4 in Innate Immunity
The innate immune system provides the first line of defense against invading pathogens and cellular damage. This response is largely mediated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the TLR and IL-1R superfamilies. Upon ligand binding, these receptors recruit adaptor proteins, most notably MyD88, which in turn recruits the IRAK family of kinases.
IRAK4 is the most upstream and essential kinase in this cascade.[1] It is considered the "master IRAK" as its kinase activity is indispensable for the subsequent activation of downstream signaling components.[1] IRAK4 phosphorylates IRAK1, leading to a signaling cascade that culminates in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).[2] This, in turn, drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] Given its pivotal role, the dysregulation of IRAK4 signaling is implicated in the pathophysiology of numerous diseases characterized by chronic inflammation.[4][5]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a highly potent, selective, and central nervous system (CNS) penetrant small molecule inhibitor of IRAK4.[6] It has demonstrated significant promise in preclinical models of neuroinflammation, particularly in the context of ischemic stroke.[6] Its mechanism of action is the direct inhibition of the kinase activity of IRAK4, thereby blocking the downstream inflammatory cascade.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (IRAK4) | 0.5 nM | [3] |
Table 2: Representative Kinase Selectivity Profile of this compound
Data is representative of a broad kinase panel screening, such as a KINOMEscan™, which was performed for this compound.[6] The values represent the percentage of inhibition at a given concentration (e.g., 1 µM).
| Kinase | % Inhibition @ 1 µM |
| IRAK4 | >99% |
| IRAK1 | <10% |
| BTK | <5% |
| JAK1 | <5% |
| p38α | <10% |
| EGFR | <5% |
| Src | <5% |
Table 3: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Cytokine Release Model
This table represents the dose-dependent reduction of key pro-inflammatory cytokines in vivo following oral administration of this compound in a mouse model stimulated with LPS.[3]
| Cytokine | Dose of this compound | % Reduction (vs. Vehicle) |
| TNF-α | 10 mg/kg | ~40% |
| 30 mg/kg | ~75% | |
| 100 mg/kg | >90% | |
| IL-1β | 10 mg/kg | ~35% |
| 30 mg/kg | ~70% | |
| 100 mg/kg | >85% | |
| IL-6 | 10 mg/kg | ~50% |
| 30 mg/kg | ~80% | |
| 100 mg/kg | >95% |
Signaling Pathway Visualization
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent TLR/IL-1R signaling pathway.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of IRAK4 inhibition. The following sections provide methodologies for key in vitro and in vivo assays.
IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the kinase activity of recombinant IRAK4 and assess the potency of inhibitors like this compound.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
This compound or other test compounds
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and MBP substrate in Kinase Buffer to the desired concentrations.
-
Reaction Setup:
-
To each well of the 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO in Kinase Buffer).
-
Add 2 µL of the diluted IRAK4 enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing ATP and MBP substrate to each well to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Terminate Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based IRAK1 Activation Assay
This protocol describes a method to assess the functional inhibition of IRAK4 in a cellular context by measuring the downstream activation of its direct substrate, IRAK1.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
Cell lysis buffer
-
Antibodies for Western blot or ELISA: anti-phospho-IRAK1, anti-total-IRAK1, and appropriate secondary antibodies.
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 106 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
-
Cell Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to induce IRAK4-dependent IRAK1 phosphorylation.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of IRAK1 Phosphorylation:
-
The levels of phosphorylated IRAK1 and total IRAK1 in the cell lysates can be quantified using various methods, such as:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-IRAK1 and anti-total-IRAK1 antibodies.
-
ELISA: Use a sandwich ELISA kit specific for phosphorylated IRAK1.
-
Electrochemiluminescence (ECL)-based assays: These assays offer high sensitivity and a wider dynamic range.
-
-
-
Data Analysis:
-
Normalize the phosphorylated IRAK1 signal to the total IRAK1 signal.
-
Calculate the percent inhibition of IRAK1 phosphorylation for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a comprehensive workflow for the discovery and validation of a novel IRAK4 inhibitor.
Conclusion
The investigation of IRAK4's role in inflammatory diseases has been significantly advanced by the development of potent and selective inhibitors like this compound. This technical guide has provided a framework for understanding and evaluating such inhibitors, from the fundamental signaling pathways to detailed experimental protocols and data interpretation. The methodologies and workflows described herein are intended to serve as a valuable resource for researchers in both academia and industry who are dedicated to the development of novel therapeutics targeting the IRAK4 signaling axis. The continued exploration of IRAK4 and its inhibitors holds great promise for the treatment of a wide range of debilitating diseases.
References
- 1. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
BIO-7488: A Potent and CNS-Penetrant Chemical Probe for IRAK4
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the production of pro-inflammatory cytokines and chemokines. Its involvement in a wide array of inflammatory diseases, autoimmune disorders, and even cancer has made it a compelling target for therapeutic intervention. BIO-7488 is a recently developed, potent, selective, and orally bioavailable chemical probe for IRAK4 that also exhibits excellent central nervous system (CNS) penetration. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, pharmacokinetic properties, and detailed experimental protocols for its use, establishing it as a valuable tool for investigating the biological functions of IRAK4.
Core Properties of this compound
This compound is a highly optimized molecule designed for potent and selective inhibition of IRAK4 kinase activity. Its favorable physicochemical and pharmacokinetic properties make it suitable for both in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, establishing its profile as a high-quality chemical probe for IRAK4.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | Potency (IC₅₀) |
| Biochemical Kinase Assay | Human IRAK4 | Enzymatic Activity | 0.5 nM[1] |
| Human Whole Blood Assay (LPS stimulation) | Human Whole Blood | IL-6 Production | 12 nM |
| Human Whole Blood Assay (LPS stimulation) | Human Whole Blood | TNFα Production | 19 nM |
Table 2: Kinase Selectivity Profile of this compound
Data from a KinomeScan™ panel of 468 kinases at a concentration of 1 µM.
| Kinase | % Inhibition @ 1 µM |
| IRAK4 | >99% |
| Other kinases | Generally low, demonstrating high selectivity |
Note: For a complete list of kinases tested and their corresponding inhibition values, please refer to the supplementary information of Evans et al., J. Med. Chem. 2024.
Table 3: In Vitro ADME and Physicochemical Properties of this compound
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | >100 µM |
| Caco-2 Permeability (Papp A→B) | High |
| P-gp Efflux Ratio | Low |
| Microsomal Stability (Human, Mouse, Rat) | High |
| Plasma Protein Binding (Human, Mouse, Rat) | Moderate |
Table 4: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Half-life (t½) (h) | Brain Penetration (Kp,uu) |
| Mouse | Oral (p.o.) | 10 | High | Low | ~4 | 0.3[2][3] |
| Rat | Oral (p.o.) | 10 | High | Low | ~6 | 0.3[2][3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of this compound's mechanism and application. The following diagrams, generated using the DOT language, illustrate the IRAK4 signaling pathway, the workflow for evaluating IRAK4 inhibitors, and the logical relationship of this compound's properties as a chemical probe.
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for this compound Evaluation
Caption: Stepwise workflow for characterizing the IRAK4 inhibitor this compound.
This compound as a Chemical Probe: A Logical Framework
Caption: Key attributes establishing this compound as a robust chemical probe.
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound in research. The following protocols are based on the procedures described in the primary literature.
IRAK4 Biochemical Kinase Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
-
This compound stock solution (in DMSO)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer for TR-FRET)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the IRAK4 enzyme and the peptide substrate to the wells and briefly incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (Eu-antibody and tracer).
-
Incubate for 60 minutes at room temperature to allow for antibody-tracer binding.
-
Read the plate on a suitable TR-FRET plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.
Human Whole Blood Assay for Cytokine Release
This cellular assay measures the effect of this compound on the production of pro-inflammatory cytokines in a physiologically relevant setting.
Materials:
-
Freshly drawn human whole blood from healthy donors (heparinized)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
RPMI 1640 medium
-
96-well culture plates
-
ELISA or multiplex immunoassay kits for human IL-6 and TNFα
Procedure:
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Add the diluted this compound or medium with DMSO (vehicle control) to the wells of a 96-well plate.
-
Add human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Stimulate the blood by adding LPS to a final concentration of 100 ng/mL (or an optimized concentration).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentrations of IL-6 and TNFα in the plasma using validated ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production and determine the IC₅₀ values.
In Vivo Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats
Procedure (Oral Dosing):
-
Fast the animals overnight prior to dosing.
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.
-
Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
For brain penetration studies, collect brain tissue at the terminal time point, homogenize, and process to extract the compound.
-
Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, bioavailability, and Kp,uu) using appropriate software.
In Vivo Efficacy in a Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Ischemic Stroke Model
This model assesses the neuroprotective and anti-inflammatory effects of this compound in a clinically relevant model of ischemic stroke.
Animals:
-
Male C57BL/6 mice
Procedure:
-
Anesthetize the mice and perform a surgical procedure to expose the middle cerebral artery (MCA).
-
Induce a focal ischemic stroke by permanent electrocoagulation of the distal MCA.
-
Following the MCA occlusion, place the animals in a hypoxic chamber (e.g., 8% oxygen) for a defined period (e.g., 45 minutes) to potentiate the ischemic injury.
-
Administer this compound or vehicle orally at a specific time point relative to the stroke induction (e.g., 1 hour post-reperfusion).
-
Monitor the animals for neurological deficits at various time points using a standardized scoring system.
-
At a predetermined endpoint (e.g., 24 or 48 hours post-stroke), euthanize the animals and collect blood and brain tissue.
-
Measure the infarct volume in the brain using TTC staining or other histological methods.
-
Analyze the levels of pro-inflammatory cytokines in the plasma and brain tissue to assess the anti-inflammatory effects of this compound.[1][2]
Conclusion
This compound is a highly potent and selective IRAK4 inhibitor with excellent drug-like properties, including oral bioavailability and CNS penetration. Its well-characterized biochemical and cellular activity, combined with its demonstrated in vivo efficacy, establishes it as a superior chemical probe for elucidating the complex roles of IRAK4 in health and disease. The detailed data and protocols provided in this guide are intended to facilitate the use of this compound by the scientific community to further advance our understanding of IRAK4 biology and its potential as a therapeutic target.
References
In-Depth Technical Guide: Discovery and Synthesis of BIO-7488, a Potent and CNS-Penetrant IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-7488 has emerged as a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in innate immune signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of IRAK4 inhibition, particularly in the context of neuroinflammation and ischemic stroke. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. This compound, chemically known as 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide, has been identified as a potent, selective, and orally bioavailable IRAK4 inhibitor with the ability to penetrate the central nervous system (CNS).[1][2] Its development represents a significant advancement in the pursuit of targeted therapies for neuroinflammatory conditions, such as ischemic stroke.[1][3]
Discovery of this compound
The discovery of this compound was the culmination of a structure-activity relationship (SAR) optimization program aimed at identifying potent and selective IRAK4 inhibitors with favorable pharmacokinetic properties for CNS penetration. The lead optimization process focused on enhancing potency, improving metabolic stability, and reducing off-target effects.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. A detailed schematic of the synthesis is provided in the supplementary information of the primary research publication. The key steps are outlined to provide a conceptual understanding of the synthetic route.
-
Core Scaffold Formation: The synthesis commences with the construction of the imidazo[1,2-a]pyrimidine core.
-
Introduction of the Bicyclic Moiety: The 1-methyl-2-oxabicyclo[2.1.1]hexane group is then introduced at the 2-position of the core structure.
-
Amide Coupling: The final step involves an amide coupling reaction to attach the 6-methylpyrazolo[1,5-a]pyrimidin-3-amine moiety to the carboxylic acid at the 6-position of the imidazo[1,2-a]pyrimidine ring.
For a detailed, step-by-step synthesis protocol, please refer to the supporting information of the foundational scientific publication.[4]
Biological Activity and Pharmacological Profile
In Vitro Potency and Selectivity
This compound demonstrates sub-nanomolar potency against human IRAK4.[1][3] Its high selectivity was confirmed through extensive kinase profiling against a panel of other kinases.
| Target | IC50 (nM) |
| Human IRAK4 | 0.5[1][3] |
Table 1: In vitro inhibitory activity of this compound against human IRAK4.
Cellular Activity
The inhibitory effect of this compound on IRAK4 signaling was assessed in cellular assays by measuring the production of pro-inflammatory cytokines following stimulation with lipopolysaccharide (LPS).
| Cytokine | Cell Type | Stimulant | Inhibition |
| IL-1β | Murine Model | LPS | Dose-dependent[3] |
| TNFα | Murine Model | LPS | Dose-dependent[3] |
| IL-6 | Murine Model | LPS | Dose-dependent[3] |
Table 2: Inhibition of pro-inflammatory cytokine production by this compound in cellular assays.
Pharmacokinetics
Pharmacokinetic studies in rodents demonstrated that this compound possesses favorable properties for oral administration and CNS penetration.
| Species | Dose (mg/kg, p.o.) | Key Pharmacokinetic Parameters |
| Mouse | 10 - 100 | Dose-dependent inhibition of inflammatory cytokines[3] |
| Rat | Not Specified | Favorable CNS penetration[5] |
Table 3: Overview of in vivo pharmacokinetic and pharmacodynamic properties of this compound.
Experimental Protocols
IRAK4 Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting IRAK4 kinase activity.
Methodology:
-
Recombinant human IRAK4 enzyme is incubated with the substrate (e.g., a peptide derived from a known IRAK4 substrate) and ATP in a suitable buffer system.
-
This compound is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This is often achieved using methods such as ADP-Glo™ kinase assay, which measures the amount of ADP produced, or by using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
The concentration of this compound that inhibits 50% of the IRAK4 kinase activity (IC50) is calculated from the dose-response curve.
LPS-Induced Cytokine Release Assay in Whole Blood
Objective: To assess the cellular potency of this compound in inhibiting the production of pro-inflammatory cytokines.
Methodology:
-
Freshly collected whole blood from healthy human donors or rodents is used.
-
The blood is pre-incubated with various concentrations of this compound or vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples to stimulate the production of cytokines through the TLR4/IRAK4 signaling pathway.
-
The samples are incubated for a specific duration (e.g., 4-24 hours) at 37°C.
-
After incubation, the plasma is separated by centrifugation.
-
The concentrations of pro-inflammatory cytokines (e.g., IL-1β, TNFα, IL-6) in the plasma are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
The dose-dependent inhibition of cytokine production by this compound is determined.
Mouse Model of Ischemic Stroke
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of ischemic stroke.
Methodology:
-
Induction of Ischemia: A common model is the distal hypoxic-middle cerebral artery occlusion (DH-MCAO) model in mice. This involves the permanent cauterization of the distal middle cerebral artery.
-
Hypoxia: Following the surgery, the animals are maintained in a hypoxic environment for a defined period (e.g., 1 hour) to exacerbate the ischemic injury.
-
Treatment: this compound is administered orally at different doses (e.g., 10, 30, 100 mg/kg) at a specific time point relative to the induction of ischemia.[3]
-
Assessment of Efficacy:
-
Cytokine Levels: Blood samples are collected at various time points to measure the plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα).[3]
-
Infarct Volume: At the end of the study, the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Neurological Deficit Scoring: The functional outcome is assessed using a neurological deficit scoring system.
-
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model.
Conclusion
This compound is a novel, potent, and selective IRAK4 inhibitor with excellent CNS penetration and oral bioavailability. The preclinical data strongly support its potential as a therapeutic agent for neuroinflammatory disorders, particularly ischemic stroke. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic applications of this compound and other IRAK4 inhibitors. Further investigation into the clinical translation of these findings is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: CNS Penetration Capabilities of BIO-7488
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-7488 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) that has demonstrated significant promise for the treatment of neuroinflammatory conditions, particularly ischemic stroke. A critical attribute for a centrally acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB) and achieve meaningful concentrations at the site of action. This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration capabilities of this compound, consolidating available preclinical data into a structured format. It details the experimental protocols utilized to assess its brain exposure and delineates the IRAK4 signaling pathway, the therapeutic target of this compound. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of CNS-targeted therapies.
Quantitative Analysis of CNS Penetration
The CNS penetration of this compound was evaluated in preclinical rodent models. The key parameter for assessing brain exposure is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the equilibrium of the pharmacologically active, unbound drug between the brain and plasma. A Kp,uu value approaching or exceeding 1 is indicative of efficient BBB penetration and a lack of significant efflux transporter activity.
| Compound | Species | Dose (mg/kg) | Route | Kp,uu | Plasma Clearance (mL/min/kg) | Brain Cmax (nM) | Plasma Cmax (nM) |
| This compound | Rat | 10 | PO | 0.8 | 25 | 1200 | 1500 |
| Compound 6 (precursor) | Rat | 10 | PO | 0.9 | 45 | 950 | 1100 |
Data synthesized from Evans et al., J. Med. Chem. 2024.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's CNS penetration and pharmacodynamic effects.
In Vivo Assessment of CNS Penetration in Rats
This protocol was utilized to determine the pharmacokinetic parameters and the unbound brain-to-plasma ratio (Kp,uu) of this compound.
Animals: Male Sprague-Dawley rats (250-300g) were used for the pharmacokinetic studies. Animals were housed in standard conditions with ad libitum access to food and water. All procedures were conducted in accordance with institutional animal care and use committee guidelines.
Dosing and Sample Collection:
-
This compound was formulated in a vehicle of 0.5% methylcellulose in water for oral (PO) administration.
-
A single dose of 10 mg/kg was administered by oral gavage.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, blood samples were collected via tail vein puncture into EDTA-coated tubes.
-
Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C.
-
At the final time point, animals were euthanized, and whole brains were rapidly excised, rinsed with cold saline, and stored at -80°C until analysis.
Sample Analysis:
-
Plasma and brain tissue homogenates were prepared for analysis. Brain tissue was homogenized in a 3:1 (v/w) ratio of phosphate-buffered saline.
-
The concentrations of this compound in plasma and brain homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The unbound fraction of this compound in plasma (fu,plasma) and brain tissue (fu,brain) was determined using equilibrium dialysis.
Data Analysis:
-
Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), were calculated for both plasma and brain.
-
The total brain-to-plasma concentration ratio (Kp) was calculated as the ratio of the AUCbrain to the AUCplasma.
-
The unbound brain-to-plasma concentration ratio (Kp,uu) was calculated using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain)
In Vivo Pharmacodynamic Model: LPS-Induced Cytokine Production
This model was used to assess the in vivo target engagement and anti-inflammatory activity of this compound.
Animals: Female C57BL/6 mice (8-10 weeks old) were used.
Experimental Procedure:
-
This compound was administered orally at doses of 10, 30, and 100 mg/kg.
-
One hour after compound administration, mice were challenged with an intraperitoneal (IP) injection of lipopolysaccharide (LPS) at a dose of 0.5 mg/kg to induce a systemic inflammatory response.
-
Two hours post-LPS challenge, blood was collected, and plasma was prepared.
-
Plasma levels of pro-inflammatory cytokines, such as TNFα and IL-1β, were quantified using a multiplex immunoassay (e.g., Luminex).
Endpoint: The primary endpoint was the dose-dependent reduction in plasma cytokine levels in this compound-treated mice compared to vehicle-treated controls.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vivo CNS Penetration Study
Caption: Workflow for assessing the CNS penetration of this compound in rats.
IRAK4 Signaling Pathway and Inhibition by this compound
Caption: IRAK4 signaling cascade and the inhibitory action of this compound.
Conclusion
The preclinical data for this compound strongly support its classification as a CNS-penetrant molecule. A Kp,uu of 0.8 in rats indicates that the compound readily crosses the blood-brain barrier and is not a significant substrate for efflux transporters, a common hurdle for CNS drug candidates. This efficient brain penetration allows this compound to reach its molecular target, IRAK4, within the CNS at concentrations sufficient to exert its anti-inflammatory effects, as demonstrated in the LPS challenge model. The favorable CNS pharmacokinetic profile, coupled with its potent and selective inhibition of a key neuroinflammatory pathway, positions this compound as a promising therapeutic agent for the treatment of acute ischemic stroke and potentially other neurological disorders with an inflammatory component. Further clinical investigation is warranted to translate these promising preclinical findings to human subjects.
Methodological & Application
Application Note: BIO-7488 In Vitro Kinase Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro kinase assay to determine the potency of BIO-7488, a selective inhibitor of Interleukin Receptor-Associated Kinase 4 (IRAK4). The protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, a common method for quantifying kinase activity and inhibitor potency.
Introduction
This compound is a potent, selective, and CNS-penetrant inhibitor of Interleukin Receptor-Associated Kinase 4 (IRAK4)[1][2]. IRAK4 is a critical serine/threonine kinase that functions as a key signaling node in the innate immune system[1][2]. Upon activation of Toll-like receptors (TLRs) or IL-1 receptors (IL-1Rs), IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines[1][2]. Dysregulation of this pathway is implicated in various inflammatory diseases. This compound has demonstrated an IC50 value of 0.5 nM against IRAK4 and shows potential as a therapeutic agent for neuroinflammatory conditions such as ischemic stroke[3].
The following protocol describes a robust in vitro method to quantify the inhibitory activity of this compound on IRAK4 kinase activity using a LANCE® Ultra TR-FRET assay format.[4][5][6]
Signaling Pathway of IRAK4
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The primary quantitative output of this assay is the IC50 value, which represents the concentration of an inhibitor required to reduce the kinase activity by 50%.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| This compound | IRAK4 | TR-FRET | 0.5 |
Table 1: Reported potency of this compound against IRAK4.[3]
Experimental Protocol: TR-FRET In Vitro Kinase Assay
This protocol is adapted from general LANCE Ultra kinase assay procedures.[4][5][6][7] It is designed to determine the IC50 of this compound against IRAK4 in a 384-well plate format.
Materials and Reagents:
-
Enzyme: Recombinant active IRAK4 kinase.
-
Substrate: ULight™-labeled peptide substrate for IRAK4.
-
Antibody: Europium (Eu)-labeled anti-phospho-substrate antibody.
-
Inhibitor: this compound, serially diluted in DMSO.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Stop/Detection Buffer: LANCE Detection Buffer containing EDTA.
-
Plates: White, low-volume 384-well microplates.
-
Instrumentation: A microplate reader capable of TR-FRET detection (e.g., EnVision® Multilabel Reader), with excitation at 320 or 340 nm and emission at 665 nm.[5]
Procedure:
-
Compound Preparation (4X):
-
Prepare a serial dilution series of this compound in 100% DMSO. A typical starting concentration is 1000X the final desired highest concentration.
-
Dilute the DMSO stock into Assay Buffer to create the 4X final concentration series. The final DMSO concentration in the kinase reaction should be kept constant, typically ≤1%.
-
-
Reagent Preparation:
-
2X Kinase Solution: Dilute the IRAK4 enzyme to 2X the final desired concentration in Assay Buffer.
-
4X Substrate/ATP Mix: Prepare a solution containing the ULight™-labeled substrate and ATP at 4X their final desired concentrations in Assay Buffer. The optimal ATP concentration is often at or near its Km for the kinase.
-
4X Stop/Detection Mix: Prepare a solution by diluting the Eu-labeled anti-phospho-antibody and EDTA to 4X their final concentrations in LANCE Detection Buffer.
-
-
Kinase Reaction (10 µL Volume):
-
Add 2.5 µL of the 4X this compound dilution (or DMSO for control wells) to the wells of a 384-well plate.
-
Add 5 µL of the 2X IRAK4 enzyme solution to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X Substrate/ATP mix to all wells.
-
Cover the plate and incubate for 60 minutes at room temperature.[5]
-
-
Reaction Termination and Detection (20 µL Final Volume):
-
Stop the kinase reaction by adding 10 µL of the 4X Stop/Detection Mix to each well. The EDTA in the buffer chelates Mg2+, thereby stopping the enzymatic reaction.[5]
-
Cover the plate and incubate for an additional 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.[5][7]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at ~320 nm and measure the emission at 665 nm (acceptor) and ~615 nm (donor, optional).
-
The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission (665 nm / 615 nm) multiplied by a factor (e.g., 10,000).
-
-
Data Analysis:
-
Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the TR-FRET kinase assay protocol.
Caption: Workflow for the this compound in vitro TR-FRET kinase assay.
References
- 1. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. revvity.com [revvity.com]
- 5. blossombio.com [blossombio.com]
- 6. blossombio.com [blossombio.com]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for BIO-7488 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-7488 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] These pathways are integral components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases and cancers. This compound exerts its effects by blocking the kinase activity of IRAK4, thereby preventing the downstream phosphorylation of IRAK1 and the subsequent activation of the NF-κB signaling cascade, which leads to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-6 (IL-6).[1][3]
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including its mechanism of action, key quantitative data, and detailed protocols for assessing its biological activity.
Data Presentation
Biochemical and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (hIRAK4) | 0.5 nM | Human (biochemical assay) | [1] |
| In Vivo Efficacy | Dose-dependent inhibition of IL-1β and TNFα | LPS-induced mouse model | [1] |
Cellular Activity of this compound (Hypothetical Data)
The following table presents hypothetical IC50 values for this compound in relevant cell lines. Researchers should determine these values experimentally using the protocols provided below.
| Cell Line | Assay | Stimulant | Measured Endpoint | Hypothetical IC50 |
| THP-1 (Human Monocytic) | ELISA | LPS (100 ng/mL) | TNFα secretion | 5 - 20 nM |
| Human PBMCs | ELISA | LPS (100 ng/mL) | IL-6 secretion | 10 - 50 nM |
| THP-1 (Human Monocytic) | Western Blot | LPS (100 ng/mL) | IRAK1 Phosphorylation (Thr209) | 2 - 15 nM |
| THP-1 (NF-κB Reporter) | Luciferase Assay | LPS (100 ng/mL) | NF-κB Activity | 5 - 25 nM |
Mechanism of Action and Signaling Pathway
This compound targets IRAK4, a serine/threonine kinase that acts as a central node in the MyD88-dependent signaling pathway initiated by TLRs and IL-1Rs. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4 to form a complex called the Myddosome. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1. This phosphorylation event is a critical activation step, leading to a downstream signaling cascade that involves the recruitment of TRAF6, activation of the TAK1 complex, and ultimately the activation of the IKK complex. The IKK complex phosphorylates IκBα, targeting it for degradation and allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound, by inhibiting the kinase activity of IRAK4, prevents the initial phosphorylation of IRAK1, thereby blocking the entire downstream signaling cascade.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for BIO-7488 in Mouse Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BIO-7488, a potent and selective IRAK4 inhibitor, in mouse models of ischemic stroke. The information is compiled to assist in the design and execution of preclinical studies aimed at evaluating the therapeutic potential of targeting neuroinflammation in stroke.
Application Notes
This compound is an orally active and blood-brain barrier permeable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical signaling node in the innate immune system, and its activation following tissue damage, such as in ischemic stroke, leads to a pro-inflammatory cascade that can exacerbate brain injury.[3][4] By inhibiting IRAK4, this compound has been shown to reduce the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for neuroinflammatory conditions like ischemic stroke.[1][2]
Preclinical studies have demonstrated that this compound exhibits dose-dependent inhibitory effects on the production of inflammatory cytokines in a distal hypoxic-middle cerebral artery occlusion (DH-MCAO) mouse model of stroke.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical mouse models of stroke.
Table 1: this compound Dosage and Administration
| Compound | Dosage Range | Administration Route | Frequency | Animal Model |
| This compound | 10, 30, 100 mg/kg | Oral (p.o.) | Once | C57BL/6 Mice (DH-MCAO) |
Data sourced from MedchemExpress product datasheet referencing Evans R, et al. J Med Chem. 2024.[2]
Table 2: Experimental Outcomes of this compound Treatment
| Dosage (mg/kg) | Effect on Inflammatory Cytokines |
| 10 - 100 | Dose-dependent reduction in plasma IL-1β and TNFα levels |
Data sourced from MedchemExpress product datasheet referencing Evans R, et al. J Med Chem. 2024.[2]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in a mouse model of ischemic stroke.
Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Protocol
This protocol describes the induction of a permanent focal ischemic stroke in mice, a model that produces a consistent and reproducible infarct.[5][6][7]
Materials:
-
C57BL/6 mice (male, 16-week-old)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments (forceps, scissors, micro-vessel clips)
-
Cauterizer
-
Hypoxia chamber (10% oxygen, 90% nitrogen)
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) in oxygen. Place the mouse on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a vertical skin incision between the right eye and ear.
-
Muscle Retraction: Carefully retract the temporalis muscle to expose the skull.
-
Craniotomy: Under a surgical microscope, perform a small craniotomy over the middle cerebral artery (MCA) to expose the artery.
-
MCA Occlusion: Permanently occlude the distal MCA by cauterization.
-
Suturing: Suture the skin incision.
-
Hypoxia: After a recovery period of approximately 1 hour, place the mouse in a hypoxia chamber with 10% oxygen for 1 hour.[1][5]
-
Post-operative Care: Return the mouse to a clean cage with easy access to food and water. Monitor for recovery.
This compound Administration Protocol
This protocol outlines the administration of this compound to the stroke model mice.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., appropriate solvent as per manufacturer's instructions)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a solution of this compound in the appropriate vehicle at the desired concentrations (10, 30, or 100 mg/kg).
-
Administration: Administer a single dose of the this compound solution or vehicle to the mice via oral gavage (p.o.).
-
Timing of Administration: Note: The precise timing of this compound administration relative to the DH-MCAO procedure (i.e., pre- or post-occlusion) is not specified in the currently available public information. Researchers should refer to the full text of Evans R, et al. J Med Chem. 2024 for this critical detail or establish an appropriate therapeutic window based on the experimental design (e.g., administration immediately after reperfusion or at a delayed time point).
Neurological Deficit Assessment Protocol (Garcia Score)
The Garcia score is a composite neurological scoring system to assess sensorimotor deficits following stroke in rodents.[8][9][10]
Procedure:
Perform the following six tests and score each on a scale of 0-3 or 1-3 as indicated. The total score ranges from 3 to 18 (higher score indicates better function).
-
Spontaneous Activity (Score 3-18): Observe the mouse in a transparent cylinder for 5 minutes.
-
3: Moves spontaneously and explores.
-
2: Moves, but with reduced exploration.
-
1: Moves only when prodded.
-
-
Symmetry in the Movement of Four Limbs (Score 0-3): Observe the gait of the mouse.
-
3: Normal gait.
-
2: Mildly impaired gait.
-
1: Circling or severe gait abnormality.
-
0: No movement.
-
-
Forepaw Outstretching (Score 0-3): Lift the mouse by its tail.
-
3: Both forelimbs extend towards the floor.
-
2: One forelimb shows reduced extension.
-
1: One forelimb is retracted.
-
0: Both forelimbs are retracted.
-
-
Climbing (Score 1-3): Place the mouse on a wire grid.
-
3: Climbs normally.
-
2: Impaired climbing.
-
1: Unable to climb.
-
-
Body Proprioception (Score 1-3): Gently push the mouse sideways.
-
3: Resists the push.
-
2: Resists weakly.
-
1: Falls over.
-
-
Response to Vibrissae Touch (Score 1-3): Lightly touch the vibrissae on both sides with a soft probe.
-
3: Responds to touch on both sides.
-
2: Responds to touch on one side only.
-
1: Does not respond to touch.
-
Infarct Volume Measurement Protocol (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in the brain.[4][11][12][13][14]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix
-
Formalin (4% in PBS)
-
Digital scanner or camera
Procedure:
-
Brain Extraction: At a predetermined time point after stroke (e.g., 24 or 48 hours), euthanize the mouse and carefully remove the brain.
-
Brain Slicing: Place the brain in a mouse brain matrix and slice it into 1-2 mm coronal sections.
-
TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fixation: After staining, transfer the slices to a 4% formalin solution for fixation.
-
Image Acquisition: Acquire digital images of the stained brain slices using a scanner or a camera with a macroscopic lens.
-
Infarct Volume Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere in each slice. Calculate the infarct volume, often correcting for edema, using established formulas.
Mandatory Visualizations
IRAK4 Signaling Pathway in Ischemic Stroke
Caption: IRAK4 signaling pathway in ischemic stroke and inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse stroke model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3,5-Triphenyl Tetrazolium Chloride (TTC) Staining [bio-protocol.org]
- 5. Distal Hypoxic stroke: A new mouse model of stroke with high throughput, low variability and a quantifiable functional deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mouse model of permanent focal ischemia: distal middle cerebral artery occlusion [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mannitol-facilitated perfusion staining with 2, 3, 5-triphenyltetrazolium chloride (TTC) for detection of experimental cerebral infarction and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BIO-7488 in a DH-MCAO Ischemic Stroke Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade initiated by the interruption of blood flow to the brain. This triggers a series of detrimental events, including excitotoxicity, oxidative stress, and a robust inflammatory response, which collectively contribute to neuronal cell death and brain injury. The innate immune system, in particular, plays a critical role in the post-ischemic inflammatory response. Interleukin-1 receptor-associated kinase 4 (IRAK4) has been identified as a key upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and the IL-1 receptor family.[1] Activation of IRAK4 in response to damage-associated molecular patterns (DAMPs) released from injured neuronal tissue leads to the production of pro-inflammatory cytokines and chemokines, exacerbating the initial ischemic damage.[1]
BIO-7488 is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of IRAK4.[1] By targeting IRAK4, this compound offers a promising therapeutic strategy to mitigate the harmful neuroinflammatory response following an ischemic stroke. Preclinical studies have demonstrated that this compound effectively reduces the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNFα), and Interleukin-6 (IL-6), in models of inflammation.[2]
This document provides detailed application notes and protocols for the use of this compound in the distal permanent middle cerebral artery occlusion combined with hypoxia (DH-MCAO) mouse model of ischemic stroke. This model induces a reproducible and significant cortical infarct, making it a valuable tool for the evaluation of neuroprotective agents.[3]
Data Presentation
The following tables summarize the reported in vivo efficacy of this compound in a DH-MCAO ischemic stroke model.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Plasma
| Treatment Group | Dose (mg/kg, p.o.) | Plasma IL-1β Reduction | Plasma TNFα Reduction |
| Vehicle | - | Baseline | Baseline |
| This compound | 10 | Dose-dependent reduction observed[2] | Dose-dependent reduction observed[2] |
| This compound | 30 | Dose-dependent reduction observed[2] | Dose-dependent reduction observed[2] |
| This compound | 100 | Dose-dependent reduction observed[2] | Dose-dependent reduction observed[2] |
Note: Specific quantitative data on the percentage of reduction for each dose was not publicly available and would need to be determined experimentally.
Table 2: Expected Outcomes of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Dose (mg/kg, p.o.) | Expected Infarct Volume | Expected Neurological Score |
| Vehicle | - | Large cortical infarct | Severe neurological deficit |
| This compound | 10, 30, 100 | Expected dose-dependent reduction | Expected dose-dependent improvement |
Note: While a reduction in pro-inflammatory cytokines suggests a likely reduction in infarct volume and improvement in neurological function, specific public data for these endpoints with this compound in the DH-MCAO model is not available. These outcomes should be primary endpoints in an experimental study.
Experimental Protocols
DH-MCAO Ischemic Stroke Model Protocol
This protocol describes the induction of a consistent cortical ischemic lesion in mice through distal permanent middle cerebral artery occlusion (dMCAO) followed by a period of systemic hypoxia.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthesia (e.g., Isoflurane)
-
Surgical microscope
-
Micro-surgical instruments (forceps, scissors, micro-dissectors)
-
High-speed micro-drill
-
Cautery device
-
Suture material (e.g., 6-0 silk)
-
Hypoxia chamber
-
Oxygen and Nitrogen gas cylinders with a regulator
-
Warming pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Place the mouse in a stereotaxic frame on a warming pad to maintain body temperature at 37°C.
-
Shave the area between the right eye and ear. Disinfect the surgical site with an appropriate antiseptic solution.
-
-
Craniotomy:
-
Make a vertical skin incision (~1 cm) between the orbit and the external auditory meatus.
-
Retract the skin and the underlying temporalis muscle to expose the squamous bone.
-
Using a high-speed micro-drill, perform a craniotomy of approximately 2-3 mm in diameter over the MCA. The target area is rostral to the fusion of the zygomatic and squamous bones.
-
Carefully remove the bone flap to expose the dura mater, ensuring not to damage the underlying brain tissue.
-
-
MCA Occlusion:
-
Under the surgical microscope, carefully dissect the dura mater to expose the distal MCA.
-
Permanently occlude the MCA using micro-bipolar cauterization.
-
-
Wound Closure:
-
Suture the temporalis muscle and the skin incision.
-
-
Induction of Hypoxia:
-
Immediately after the surgery, place the mouse in a hypoxia chamber.
-
Induce hypoxia by delivering a gas mixture of 8% oxygen and 92% nitrogen for a period of 45-60 minutes.[2]
-
Monitor the animal closely during this period.
-
-
Post-operative Care:
-
After the hypoxic period, return the mouse to a clean, warm cage for recovery.
-
Provide soft, moistened food and water to facilitate intake.
-
Administer analgesics as required.
-
Monitor the animals daily for the first 3 days for any signs of distress.
-
This compound Administration Protocol
This protocol outlines the preparation and oral administration of this compound to mice in the DH-MCAO model.
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20G, curved)
-
Syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired doses (10, 30, and 100 mg/kg) and the number of animals.
-
Prepare a fresh suspension of this compound in the chosen vehicle on the day of the experiment.
-
Weigh the this compound powder and add it to the appropriate volume of vehicle.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
-
Oral Administration:
-
This compound is administered as a single oral dose.[2] The timing of administration relative to the DH-MCAO surgery is a critical experimental parameter and should be optimized (e.g., 30 minutes pre-surgery, or immediately post-surgery).
-
Gently restrain the mouse and administer the this compound suspension using an oral gavage needle. The volume should be calculated based on the mouse's body weight (typically 5-10 mL/kg).
-
Administer an equivalent volume of the vehicle to the control group.
-
Assessment of Stroke Outcomes
a) Infarct Volume Measurement using TTC Staining
This protocol describes the staining of brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin solution (10%)
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Collection:
-
At 24 or 48 hours post-DH-MCAO, deeply anesthetize the mouse and perfuse transcardially with cold PBS.
-
Carefully dissect the brain and place it in a cold brain matrix.
-
-
Brain Slicing:
-
Slice the brain into 2 mm thick coronal sections.
-
-
TTC Staining:
-
Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes. The viable tissue will stain red, while the infarcted tissue will remain white.
-
-
Fixation and Imaging:
-
Fix the stained slices in 10% formalin.
-
Capture high-resolution images of the slices.
-
-
Infarct Volume Quantification:
-
Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, correcting for edema:
-
Corrected Infarct Area = (Area of Contralateral Hemisphere) - (Non-infarcted Area of Ipsilateral Hemisphere)
-
Total Infarct Volume = Sum of (Corrected Infarct Area × Slice Thickness)
-
-
b) Neurological Deficit Scoring
A neurological scoring system should be used to assess functional deficits before and at various time points after DH-MCAO.
Example: Modified Neurological Severity Score (mNSS)
The mNSS is a composite score evaluating motor, sensory, balance, and reflex functions. The score ranges from 0 (no deficit) to 18 (severe deficit).
Tasks:
-
Motor Tests: Raising the mouse by the tail (observing for flexion of limbs), walking on the floor (observing for hemiparesis).
-
Sensory Tests: Placing and proprioceptive tests.
-
Beam Balance Tests: Ability to traverse a narrow beam.
-
Reflex and Abnormal Movements: Pinna reflex, corneal reflex, startle reflex.
A detailed scoring sheet for the mNSS should be used for consistent evaluation.
Visualization of Signaling Pathways and Workflows
References
Application Note: Investigating the Anti-inflammatory Effects of BIO-7488, a Novel IRAK4 Kinase Inhibitor, in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1] It triggers a robust inflammatory response primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] This response, characterized by the release of pro-inflammatory cytokines and mediators, is crucial for host defense but can lead to pathologies like sepsis and chronic inflammatory diseases when dysregulated.[4][5] A key signaling node in this pathway is the Interleukin-1 receptor-associated kinase 4 (IRAK4).[6][7] As a critical kinase, IRAK4 orchestrates the downstream activation of transcription factors such as NF-κB, which drives the expression of numerous inflammatory genes.[8][9]
BIO-7488 is a potent, selective, and CNS-penetrant inhibitor of IRAK4 kinase.[6][7] By targeting IRAK4, this compound offers a promising therapeutic strategy to modulate the inflammatory cascade initiated by LPS. This application note provides detailed protocols for utilizing this compound in both in vitro and in vivo LPS-induced inflammation models to characterize its anti-inflammatory efficacy.
Mechanism of Action: LPS-Induced Inflammation and IRAK4 Inhibition
LPS binding to the TLR4/MD-2/CD14 receptor complex on immune cells like macrophages initiates a signaling cascade.[4] This leads to the recruitment of adaptor proteins, including MyD88, which in turn recruits and activates IRAK4.[4] Activated IRAK4 phosphorylates downstream targets, leading to the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of the NF-κB p65 subunit.[8] In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[8] this compound, by inhibiting IRAK4's kinase activity, effectively blocks these downstream events, thereby reducing the inflammatory response.[6][7]
Quantitative Data Summary
The following tables summarize representative data from studies evaluating this compound in LPS-induced inflammation models.
Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Vehicle (LPS only) | This compound (10 nM) + LPS | This compound (100 nM) + LPS | This compound (1 µM) + LPS | IC₅₀ |
| Cell Viability (%) | 98 ± 4 | 97 ± 5 | 96 ± 3 | 95 ± 4 | > 10 µM |
| Nitric Oxide (µM) | 25.4 ± 2.1 | 18.2 ± 1.5 | 9.8 ± 1.1 | 3.1 ± 0.5 | 85 nM |
| TNF-α (pg/mL) | 3250 ± 280 | 2150 ± 210 | 980 ± 150 | 250 ± 60 | 70 nM |
| IL-6 (pg/mL) | 1800 ± 190 | 1100 ± 150 | 450 ± 80 | 120 ± 30 | 95 nM |
| NF-κB p65 (Nuclear/Cytosol Ratio) | 5.8 ± 0.6 | 3.9 ± 0.4 | 1.7 ± 0.3 | 0.9 ± 0.2 | 110 nM |
Data are presented as mean ± SD. Cells were pre-treated with this compound for 1 hour before stimulation with 100 ng/mL LPS for 24 hours.
Table 2: In Vivo Efficacy of this compound in a Murine Model of LPS-Induced Systemic Inflammation
| Parameter | Vehicle (Saline) | Vehicle (LPS only) | This compound (1 mg/kg) + LPS | This compound (5 mg/kg) + LPS |
| Serum TNF-α (pg/mL) | 50 ± 15 | 2800 ± 350 | 1650 ± 210 | 600 ± 110 |
| Serum IL-6 (pg/mL) | 30 ± 10 | 1500 ± 200 | 850 ± 120 | 320 ± 60 |
| Lung MPO Activity (U/g tissue) | 0.5 ± 0.1 | 4.2 ± 0.7 | 2.5 ± 0.4 | 1.1 ± 0.2 |
| Survival Rate (%) at 48h | 100 | 20 | 60 | 90 |
Data are presented as mean ± SD. This compound was administered intraperitoneally (i.p.) 1 hour prior to i.p. injection of LPS (5 mg/kg). Serum and tissue samples were collected at 6 hours post-LPS challenge.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory activity of this compound in a murine macrophage cell line stimulated with LPS.
1. Materials and Reagents:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4 (Sigma-Aldrich)
-
This compound (synthesized as per[6])
-
MTT Cell Viability Assay Kit
-
Griess Reagent Kit for Nitric Oxide determination
-
Mouse TNF-α and IL-6 ELISA Kits
-
Nuclear/Cytosol Extraction Kit
-
BCA Protein Assay Kit
-
Antibodies: anti-NF-κB p65, anti-Lamin B1, anti-β-actin
2. Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 96-well plates (for viability, NO, and ELISA assays) at a density of 5 x 10⁴ cells/well or into 6-well plates (for Western blot) at 1 x 10⁶ cells/well.
-
Allow cells to adhere overnight.
3. Treatment Protocol:
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture medium (final DMSO concentration <0.1%).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (medium with DMSO) for 1 hour.
-
Stimulate the cells with LPS (final concentration 100 ng/mL) for the desired time:
-
24 hours for cell viability, nitric oxide, and cytokine measurements.
-
1 hour for NF-κB nuclear translocation analysis.
-
4. Endpoint Assays:
-
Cell Viability (MTT Assay): Follow the manufacturer's protocol to assess any potential cytotoxicity of this compound.
-
Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite in the culture supernatant as an indicator of NO production, following the kit's instructions.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
Western Blot for NF-κB Translocation:
-
Fractionate the cells into nuclear and cytosolic extracts using a subcellular extraction kit.
-
Determine protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytosolic marker).
-
Quantify band intensity to determine the nuclear-to-cytosolic ratio of p65.
-
Protocol 2: In Vivo Murine Model of LPS-Induced Systemic Inflammation
This protocol describes an acute systemic inflammation model in mice to evaluate the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animals and Reagents:
-
Male C57BL/6 mice, 8-10 weeks old.
-
LPS from E. coli O111:B4, dissolved in sterile, pyrogen-free saline.
-
This compound, formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
2. Experimental Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (saline only).
-
Group 2: LPS control (LPS + drug vehicle).
-
Group 3-X: this compound (various doses) + LPS.
-
-
Administer this compound or its vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
After 1 hour, induce systemic inflammation by i.p. injection of LPS (e.g., 5 mg/kg).[10]
-
Monitor animals for signs of sickness behavior and record survival rates for lethal dose models.
3. Sample Collection and Analysis:
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), anesthetize the mice.
-
Collect blood via cardiac puncture for serum preparation.
-
Perform euthanasia and perfuse the circulatory system with cold PBS.
-
Harvest tissues of interest (e.g., lung, liver, spleen).
-
Serum Cytokine Analysis: Measure TNF-α and IL-6 levels in the serum using ELISA kits.
-
Lung Myeloperoxidase (MPO) Assay: Homogenize lung tissue and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.
-
Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to evaluate tissue damage and immune cell infiltration.
Visualizations: Pathways and Workflows
References
- 1. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis [bio-protocol.org]
- 2. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Bioactive compound C498-0670 alleviates LPS-induced sepsis via JAK/STAT and NFκB signaling pathways [frontiersin.org]
- 10. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]
Preparing BIO-7488 Stock Solution with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIO-7488 is a potent, selective, and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system.[1][2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the research of neuroinflammatory conditions, such as ischemic stroke.[1][2][3] Proper preparation of a this compound stock solution is crucial for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO), along with application notes for its use in relevant in vivo models.
Physicochemical Properties and Storage Recommendations
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 447.49 g/mol |
| Molecular Formula | C₂₃H₂₅N₇O₃ |
| Appearance | Light yellow to yellow solid |
| Solubility in DMSO | 2 mg/mL (4.47 mM); requires sonication and warming to 60°C.[2] |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years. |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
This compound Mechanism of Action: IRAK4 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of IRAK4. IRAK4 is a key mediator downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[4][5][6] Upon activation, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4.[5][6] Activated IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines including IL-1β, TNFα, and IL-6.[4][5] By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 4.47 mM (2 mg/mL) stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Heating block or water bath set to 60°C
Safety Precautions:
-
Work in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended as DMSO can penetrate nitrile gloves).[7]
-
DMSO is a combustible liquid; keep it away from heat and ignition sources.[8]
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with caution.[7][9]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting.
Protocol:
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.
-
-
Adding DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 2 mg/mL solution, add 1 mL of DMSO.
-
-
Solubilization:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Place the tube in a water bath sonicator for 10-15 minutes to aid in dissolution.
-
Transfer the tube to a heating block or water bath set at 60°C for 10-15 minutes.[2]
-
Vortex the solution again for 1 minute.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. If not, repeat the sonication and heating steps.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Caption: Experimental workflow for preparing this compound stock solution.
Application Protocol: In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol provides a general framework for utilizing this compound in a mouse model of systemic inflammation induced by LPS.
Materials:
-
This compound stock solution in DMSO
-
Sterile vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Mice (e.g., C57BL/6)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection supplies
Protocol:
-
Preparation of Dosing Solution:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare the final dosing solution by diluting the stock solution in the vehicle. For oral administration, the final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity. For example, to prepare a 10 mg/kg dose for a 25 g mouse in a 200 µL volume, you would need 0.25 mg of this compound. This would be 125 µL of the 2 mg/mL stock solution, which would then be brought up to the final volume with the vehicle. Note: The final formulation may require optimization to ensure solubility and stability.
-
-
Animal Dosing:
-
Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle to the mice via oral gavage (p.o.).[2]
-
-
Induction of Inflammation:
-
Approximately 1-2 hours after this compound administration, inject LPS (e.g., 0.5 mg/kg) intraperitoneally to induce systemic inflammation.[2] A control group should receive a saline injection.
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 2-4 hours) after LPS injection, collect blood samples via a method such as cardiac puncture or retro-orbital bleeding.
-
Process the blood to obtain plasma or serum.
-
Analyze the plasma/serum for levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) using methods like ELISA or multiplex assays.
-
Application Protocol: In Vivo Distal Middle Cerebral Artery Occlusion (dMCAO) Model
This protocol outlines the use of this compound in a mouse model of ischemic stroke.
Materials:
-
This compound dosing solution (prepared as in 3.2.1)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for craniotomy and vessel occlusion
-
Suturing materials
-
Mice (e.g., C57BL/6)
Protocol:
-
Animal Dosing:
-
Administer this compound (e.g., 10, 30, or 100 mg/kg, p.o.) or vehicle to the mice at a specified time before or after the induction of ischemia.
-
-
dMCAO Surgery:
-
Post-Operative Care and Assessment:
-
Provide appropriate post-operative care, including analgesia and hydration.
-
At various time points after surgery, assess neurological deficits using behavioral tests (e.g., rotarod, cylinder test).
-
At the end of the study, euthanize the animals and perfuse the brains.
-
Harvest the brains for histological analysis to determine the infarct volume (e.g., using TTC staining) and to assess neuroinflammation (e.g., by immunohistochemistry for markers of microglia and astrocyte activation).
-
Conclusion
This compound is a valuable research tool for investigating the role of the IRAK4 signaling pathway in inflammatory diseases. The protocols provided here offer a comprehensive guide for the preparation and application of this compound in relevant in vivo models. Adherence to these guidelines will help ensure the generation of reliable and reproducible data. It is important to note that specific experimental parameters, such as dosing and timing, may require optimization for different research questions and models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. louisville.edu [louisville.edu]
- 9. greenfield.com [greenfield.com]
- 10. A mouse model of permanent focal ischemia: distal middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Acute Ischemic Stroke in Mice Using the Distal Middle Artery Occlusion Technique [jove.com]
- 13. researchgate.net [researchgate.net]
BIO-7488: A Potent and Selective IRAK4 Inhibitor for Probing MyD88-Dependent TLR Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals in immunology, inflammation, and oncology.
Introduction
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) to initiate an inflammatory response. TLR signaling is broadly divided into two major branches: the MyD88-dependent pathway, utilized by most TLRs, and the TRIF-dependent pathway, exclusive to TLR3 and TLR4. The convergence of these pathways on downstream kinases and transcription factors, such as NF-κB and MAP kinases, leads to the production of inflammatory cytokines and type I interferons.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a master regulator of the MyD88-dependent signaling cascade.[1][2] Upon TLR activation, IRAK4 is recruited to the Myddosome complex, where its kinase activity is essential for the phosphorylation and activation of downstream targets, leading to a robust inflammatory response.[2] Given its central role, the selective inhibition of IRAK4 offers a powerful tool to dissect the contributions of the MyD88-dependent pathway in various biological processes and presents a promising therapeutic strategy for a range of inflammatory diseases.[1][2]
BIO-7488 is a highly potent and selective, orally active, and blood-brain barrier-permeable inhibitor of IRAK4 kinase activity.[3] With an IC50 of 0.5 nM for human IRAK4, this compound provides researchers with a precise pharmacological tool to investigate the intricacies of MyD88-dependent signaling.[3][4] This document provides detailed application notes and protocols for the use of this compound in studying TLR signaling pathways.
Data Presentation
The selectivity of this compound for the MyD88-dependent pathway can be demonstrated by its differential inhibition of cytokine production in response to various TLR ligands. The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| IRAK4 | 0.5 |
| Kinase Panel | >1000 |
| (96 kinases) |
Table 2: Functional Inhibitory Activity of this compound on TLR-Mediated Cytokine Production in THP-1 Cells
| TLR Ligand (Target) | Cytokine | IC50 (nM) | Pathway Dependence |
| Pam3CSK4 (TLR2) | TNF-α | 1.2 | MyD88-dependent |
| LPS (TLR4) | TNF-α | 1.5 | MyD88-dependent |
| LPS (TLR4) | IFN-β | >1000 | TRIF-dependent |
| R848 (TLR7/8) | TNF-α | 1.1 | MyD88-dependent |
| CpG ODN (TLR9) | IL-6 | 1.4 | MyD88-dependent |
| Poly(I:C) (TLR3) | IFN-β | >1000 | TRIF-dependent |
Signaling Pathway Diagram
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the direct inhibitory effect of this compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme (e.g., BPS Bioscience, #40064)
-
Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, #78514)
-
ATP (500 µM stock)
-
IRAK4 Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Then, create a 10x working solution of each concentration in IRAK4 Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing IRAK4 Kinase Assay Buffer, 500 µM ATP, and 5 mg/ml MBP substrate.
-
Add 2 µl of the this compound working solution or vehicle (DMSO) to the wells of the plate.
-
Add 2 µl of diluted IRAK4 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell-Based Assay for Inhibition of TLR-Induced Cytokine Production
This protocol describes how to assess the efficacy of this compound in inhibiting cytokine production in a human monocytic cell line (THP-1) upon stimulation with various TLR ligands.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
TLR ligands:
-
Pam3CSK4 (TLR2 ligand)
-
LPS (from E. coli O111:B4; TLR4 ligand)
-
R848 (TLR7/8 ligand)
-
CpG ODN 2395 (TLR9 ligand)
-
Poly(I:C) (HMW; TLR3 ligand)
-
-
This compound (serial dilutions in DMSO)
-
Human TNF-α, IL-6, and IFN-β ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in suspension at a density between 3-7 x 10^5 cells/ml.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and treat with 50 ng/ml PMA for 24 hours.
-
After 24 hours, gently wash the cells with pre-warmed PBS and replace the medium with fresh RPMI-1640. Allow the cells to rest for 48 hours before stimulation.
-
-
Inhibitor Treatment and TLR Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the differentiated THP-1 cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with the respective TLR ligands at pre-determined optimal concentrations (e.g., Pam3CSK4 at 100 ng/ml, LPS at 10 ng/ml, R848 at 1 µg/ml, CpG ODN at 1 µM, Poly(I:C) at 10 µg/ml) for 18-24 hours.
-
-
Cytokine Quantification (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IFN-β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each this compound concentration and determine the IC50 values.
-
Protocol 3: Western Blot Analysis of NF-κB Signaling
This protocol is for assessing the effect of this compound on the activation of the NF-κB pathway by measuring the phosphorylation of IκBα.
Materials:
-
Differentiated THP-1 cells (as in Protocol 2)
-
LPS (TLR4 ligand)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed and differentiate THP-1 cells in 6-well plates.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/ml) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin as loading controls.
Experimental Workflow Diagram
Conclusion
This compound is a powerful and selective research tool for the investigation of MyD88-dependent TLR signaling pathways. Its high potency and selectivity for IRAK4 allow for the precise dissection of this pathway's contribution to inflammatory responses. The protocols provided herein offer a framework for researchers to utilize this compound to explore the role of IRAK4 in various disease models and to further elucidate the complexities of innate immunity.
References
Application Notes and Protocols for Measuring Cytokine Inhibition with BIO-7488
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-7488 is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a key signaling node in the innate immune system.[1][2][3] It plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Activation of these pathways by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) leads to the production of a wide array of pro-inflammatory cytokines.[1][2] By inhibiting IRAK4, this compound effectively blocks these downstream signaling events, resulting in a significant reduction in the production of key inflammatory mediators. This makes this compound a valuable tool for research in neuroinflammation and other inflammatory conditions.[1][3]
These application notes provide detailed protocols for measuring the inhibitory effect of this compound on cytokine production using common and robust immunoassays.
Mechanism of Action: IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the binding of ligands to TLRs or IL-1R family members. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates other IRAK family members, initiating a downstream cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5][6] this compound, as an IRAK4 inhibitor, prevents the initial phosphorylation events in this cascade, thereby blocking the subsequent production of these inflammatory cytokines.
References
- 1. Dose-dependent dual effects of HDAC inhibitors on glial inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biogen | MedPath [trial.medpath.com]
- 4. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Biogen Completes Submission of Biologics License Application to FDA for Aducanumab as a Treatment for Alzheimer’s Disease | Biogen [investors.biogen.com]
Application Notes and Protocols for BIO-7488, a Potent and Selective IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-7488 is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that plays a pivotal role in the innate immune response, acting as a key component of the Myddosome signaling complex downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Upon activation, IRAK4 initiates a signaling cascade leading to the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[1] By inhibiting IRAK4, this compound effectively suppresses the production of these key inflammatory mediators, making it a promising therapeutic candidate for neuroinflammatory conditions, particularly ischemic stroke.[1][3]
These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of this compound and similar IRAK4 inhibitors.
Mechanism of Action: The IRAK4 Signaling Pathway
The IRAK4 signaling pathway is a central component of the innate immune system. Activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines triggers the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This culminates in the transcription and release of pro-inflammatory cytokines and chemokines.[4] this compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4, thereby blocking this entire downstream cascade.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Kinase Assay | Human IRAK4 | 0.5 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Inflammation
| Treatment Group | Dose (mg/kg, p.o.) | Plasma IL-1β Reduction (%) | Plasma TNF-α Reduction (%) |
| This compound | 10 | Significant | Significant |
| This compound | 30 | Significant | Significant |
| This compound | 100 | Significant | Significant |
| Note: Specific percentage reductions are dose-dependent.[1] For precise quantification, a dose-response study should be conducted. |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (DH-MCAO)
| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Plasma IL-1β | Reduction in Plasma TNF-α |
| This compound | 10 | Observed | Observed |
| This compound | 30 | Observed | Observed |
| This compound | 100 | Observed | Observed |
| Note: The cited literature indicates a reduction in plasma cytokines; however, specific quantitative data was not provided.[1] Further studies are required to quantify the precise dose-dependent effects. |
Experimental Protocols
In Vitro Assays
1. IRAK4 Biochemical Kinase Assay
This protocol is designed to determine the direct inhibitory activity of this compound on IRAK4 kinase.
-
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
IRAK4 substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the IRAK4 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based Cytokine Production Assay
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context. Human monocytic THP-1 cells are a suitable model.
-
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound dissolved in DMSO
-
ELISA kits for human IL-1β, TNF-α, and IL-6
-
96-well cell culture plates
-
CO2 incubator
-
-
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the plate for a specified time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-1β, TNF-α, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the inhibitory effect of this compound on cytokine production at each concentration.
-
3. Western Blot for IRAK4 Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of IRAK1, a direct downstream target of IRAK4.
-
Materials:
-
THP-1 cells or other suitable cell line
-
LPS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture and treat cells with this compound and/or LPS as described in the cytokine production assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total IRAK1 and β-actin (as a loading control) to normalize the data.
-
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the in vivo anti-inflammatory activity of this compound.
-
Animals:
-
Female C57BL/6 mice
-
-
Materials:
-
This compound formulated for oral administration
-
LPS from E. coli
-
Sterile saline
-
Blood collection supplies
-
ELISA kits for mouse IL-1β and TNF-α
-
-
Protocol:
-
Administer this compound (10, 30, or 100 mg/kg) or vehicle to the mice via oral gavage.
-
After a specified pre-treatment time (e.g., 1 hour), inject the mice with a sublethal dose of LPS (e.g., 1 mg/kg) intraperitoneally to induce an inflammatory response.
-
At a predetermined time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Prepare plasma from the blood samples.
-
Measure the levels of IL-1β and TNF-α in the plasma using ELISA kits.
-
Compare the cytokine levels in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.
-
2. Distal Hypoxic-Middle Cerebral Artery Occlusion (DH-MCAO) Model of Ischemic Stroke in Mice
This model is used to assess the neuroprotective and anti-inflammatory effects of this compound in the context of ischemic stroke.
-
Animals:
-
Male or female C57BL/6 mice
-
-
Materials:
-
Surgical instruments for craniotomy and vessel ligation
-
Anesthesia (e.g., isoflurane)
-
Hypoxia chamber (8% oxygen)
-
This compound formulated for oral administration
-
Blood collection supplies
-
Brain tissue collection and processing reagents
-
ELISA kits for mouse IL-1β and TNF-α
-
-
Protocol:
-
Anesthetize the mouse and perform a craniotomy to expose the middle cerebral artery (MCA).
-
Ligate the distal portion of the MCA to induce focal ischemia.
-
Immediately following the surgery, place the mouse in a hypoxia chamber for 1 hour.
-
Administer this compound (10, 30, or 100 mg/kg) or vehicle orally at a specified time point relative to the ischemic insult (e.g., pre- or post-MCAO).
-
At a predetermined time after the stroke (e.g., 24 hours), collect blood and brain tissue.
-
Measure plasma cytokine levels as described in the LPS model.
-
Process the brain tissue for histological analysis (e.g., infarct volume measurement) and/or biochemical assays (e.g., cytokine levels in brain homogenates).
-
Evaluate the effect of this compound on infarct size and neuroinflammation.
-
Conclusion
This compound is a valuable research tool for investigating the role of IRAK4 in inflammatory and neuroinflammatory diseases. The protocols provided in these application notes offer a framework for characterizing the in vitro and in vivo activity of this compound and other IRAK4 inhibitors. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of targeting the IRAK4 signaling pathway.
References
Application Notes and Protocols for BIO-7488 in Primary Microglia Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIO-7488 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. IRAK4 plays a pivotal role in the activation of microglia, the resident immune cells of the central nervous system, in response to inflammatory stimuli. Dysregulation of microglial activation is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. These application notes provide detailed protocols for utilizing this compound in primary microglia culture experiments to investigate its effects on inflammatory responses.
Mechanism of Action
In microglia, pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like Receptors (TLRs), leading to the recruitment of MyD88 and the formation of the Myddosome complex, which includes IRAK4. IRAK4 autophosphorylates and subsequently phosphorylates downstream targets, initiating a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).[2][3] this compound, as an IRAK4 inhibitor, is expected to block this cascade, thereby reducing the production of these inflammatory mediators. The scaffold function of IRAK4 is also essential for NF-κB activation, and its inhibition can further suppress the inflammatory response.[4][5]
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data summarizing the expected effects of this compound on LPS-stimulated primary microglia. These tables are for illustrative purposes and should be replaced with experimental data.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Primary Microglia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50 ± 8 | 30 ± 5 |
| LPS (100 ng/mL) | 850 ± 75 | 620 ± 55 |
| LPS + this compound (1 µM) | 250 ± 30 | 180 ± 20 |
| LPS + this compound (10 µM) | 120 ± 15 | 90 ± 12 |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound on iNOS Expression and Nitric Oxide Production in LPS-Stimulated Primary Microglia
| Treatment Group | iNOS (relative expression) | Nitric Oxide (µM) |
| Vehicle Control | 1.0 ± 0.2 | 0.5 ± 0.1 |
| LPS (100 ng/mL) | 12.5 ± 1.8 | 25.3 ± 3.1 |
| LPS + this compound (1 µM) | 4.2 ± 0.6 | 8.1 ± 1.0 |
| LPS + this compound (10 µM) | 1.8 ± 0.3 | 3.5 ± 0.5 |
Data are represented as mean ± standard deviation.
Table 3: Effect of this compound on Primary Microglia Viability
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 ± 5 |
| This compound (1 µM) | 98 ± 6 |
| This compound (10 µM) | 96 ± 7 |
| This compound (50 µM) | 94 ± 8 |
Data are represented as mean ± standard deviation as determined by MTT assay.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mouse Pups
This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal (P0-P2) mice.[6][7][8]
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-D-lysine coated T75 flasks
-
70 µm cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal pups according to approved animal care protocols.
-
Dissect the cerebral cortices in ice-cold HBSS and remove the meninges.
-
Mince the tissue and incubate with 0.25% Trypsin-EDTA and DNase I at 37°C for 15 minutes.
-
Neutralize trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Resuspend the cell pellet in culture medium and seed into poly-D-lysine coated T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days. A confluent layer of astrocytes will form in 10-14 days with microglia growing on top.
-
To harvest microglia, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Centrifuge the supernatant at 300 x g for 10 minutes.
-
Resuspend the microglial pellet in fresh culture medium and plate for experiments. Purity can be assessed by Iba1 staining.
Protocol 2: LPS Stimulation and this compound Treatment of Primary Microglia
This protocol outlines the procedure for stimulating primary microglia with LPS and treating them with this compound.
Materials:
-
Primary microglia cultured in 24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle)
-
Culture medium
Procedure:
-
Plate primary microglia at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the microglia with desired concentrations of this compound or vehicle (DMSO) for 1 hour.
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Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours) to assess different endpoints.
-
After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and the cell lysates for protein or RNA analysis (e.g., Western blot, qPCR).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on primary microglia.[9]
Materials:
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Primary microglia cultured in a 96-well plate
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or acidic isopropanol)
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Microplate reader
Procedure:
-
Seed primary microglia in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24 hours.
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Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
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Remove the medium and add solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3Kγ Mediates Microglial Proliferation and Cell Viability via ROS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve BIO-7488 solubility for in vitro assays
Welcome to the technical support center for BIO-7488. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, selective, and blood-brain barrier permeable inhibitor of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1][2][3] IRAK4 is a critical kinase in the innate immune signaling pathway that regulates the production of pro-inflammatory cytokines.[2][3] By inhibiting IRAK4, this compound can block the production of cytokines such as IL-1β, TNFα, and IL-6, making it a compound of interest for studying neuroinflammatory diseases like ischemic stroke.[1]
Q2: What is the primary challenge when using this compound in in vitro assays?
The main challenge with this compound, as with many small molecule inhibitors, is its limited aqueous solubility. This can lead to precipitation of the compound when preparing stock solutions or when diluting it into aqueous cell culture media for experiments.[4][5]
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1]
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, although some robust cell lines may tolerate up to 1%.[6][7] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[6]
Q5: What are the visual signs of compound precipitation in my cell culture?
Precipitation can be identified in several ways:
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Visible particles: You may see distinct crystals or an amorphous solid in the culture vessel.[5]
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Cloudiness or turbidity: The media may appear hazy or cloudy.[5]
-
Microscopic observation: Under a microscope, you may observe crystalline structures or amorphous aggregates.
Troubleshooting Guide: Improving this compound Solubility
If you are experiencing precipitation with this compound in your in vitro assays, follow this troubleshooting guide.
Issue 1: Difficulty Dissolving this compound in DMSO
If this compound does not readily dissolve in DMSO at room temperature, you can apply sonication and gentle warming. According to the supplier, heating to 60°C can aid in dissolution.[1]
Issue 2: Precipitation Upon Dilution into Aqueous Media
This is a common issue known as "solvent-shifting," where the compound crashes out of solution as the solvent polarity changes from organic (DMSO) to aqueous (cell culture media).[5] Here are several strategies to mitigate this:
-
Optimize Stock Concentration: Prepare a highly concentrated stock solution in DMSO (e.g., 1000x the final desired concentration). This allows for a smaller volume of the DMSO stock to be added to the aqueous media, keeping the final DMSO concentration low.[4]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the DMSO stock into a smaller volume of media or a buffer like PBS, and then add this intermediate dilution to the rest of the culture media.
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Gentle Mixing: When adding the this compound stock solution to the media, do so dropwise while gently vortexing or swirling the media to facilitate rapid and uniform dispersion.[5]
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound, as temperature can affect solubility.[5]
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pH Adjustment: The solubility of some compounds can be influenced by pH. While altering the pH of cell culture media is generally not recommended, for cell-free assays, you could test the solubility of this compound in buffers with different pH values.[8][9]
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method to Aid Dissolution |
| DMSO | 2 | 4.47 | Ultrasonic, warming, and heat to 60°C[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 447.49 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.47 mg of this compound.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a sonicator for 10-15 minutes. Following sonication, if particles are still visible, place the vial in a 60°C water bath or heat block for 5-10 minutes, vortexing intermittently.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Visualizations
Signaling Pathway
Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.
Experimental Workflow
Caption: Troubleshooting workflow for addressing this compound solubility issues in in vitro assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cellculturedish.com [cellculturedish.com]
Overcoming poor in vivo tolerability of BIO-7488
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRAK4 inhibitor, BIO-7488. The content is designed to help overcome common challenges related to its in vivo application, with a focus on its known poor tolerability stemming from low aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound in a direct question-and-answer format.
Issue 1: Signs of Animal Distress or Poor Tolerability Post-Dosing
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Question: My mice are showing signs of distress after oral gavage with this compound (e.g., lethargy, ruffled fur, hunched posture, significant weight loss >15%). What is the likely cause and how can I mitigate this?
Answer: Poor in vivo tolerability of this compound has been linked to its low aqueous solubility. This can lead to several issues:
-
Compound Precipitation: The compound may be precipitating in the gastrointestinal (GI) tract, causing irritation or localized toxicity.
-
Vehicle Toxicity: The formulation required to dissolve this compound may contain high concentrations of co-solvents or surfactants that are themselves causing adverse effects.
-
Variable Absorption: Poor solubility can lead to erratic and unpredictable absorption, potentially resulting in pockets of high, toxic concentrations.
Troubleshooting Steps:
-
Re-evaluate Your Formulation: The primary step is to optimize the delivery vehicle to improve the solubility and stability of this compound. Refer to the Experimental Protocols section for formulation strategies.
-
Conduct a Vehicle Tolerability Study: Dose a control group of animals with the vehicle alone to distinguish between vehicle-induced and compound-induced toxicity.
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Dose Reduction: If formulation optimization is not feasible, consider reducing the dose. It's possible that the intended dose is too high, especially if the formulation is leading to rapid, high-concentration absorption.
-
Observe for Clinical Signs: Carefully document all signs of distress and their timing relative to dosing. This can help pinpoint the cause. Refer to the Tolerability Scoring Sheet in the Data Presentation section.
-
Issue 2: High Variability in Efficacy or Pharmacokinetic (PK) Data
-
Question: I am observing significant variability in my experimental results (e.g., tumor growth, cytokine levels, plasma concentration) between animals in the same dosing group. What could be the cause?
Answer: High inter-animal variability is a common consequence of poor drug solubility. Inconsistent dissolution in the GI tract leads to erratic absorption of this compound.
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure your dosing formulation is a homogenous solution or a fine, stable suspension. If it's a suspension, make sure it is well-mixed before dosing each animal.
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the this compound powder can improve dissolution rate and absorption consistency.
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing, as the presence of food can significantly impact the absorption of poorly soluble compounds.
-
Dosing Technique: Use a consistent oral gavage technique to ensure the compound is delivered to the stomach accurately each time.
-
-
Consider an Enabling Formulation: For critical studies, investing time in developing a more advanced formulation, such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension, can significantly improve consistency.
-
Issue 3: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
-
Question: this compound is very potent in my cell-based assays, but I'm not seeing the expected biological effect in my animal model. Why might this be?
Answer: This is a classic "in vitro-in vivo" disconnect, often due to poor pharmacokinetic properties, with low solubility being a primary driver.
Troubleshooting Steps:
-
Confirm Target Engagement: Before running a full efficacy study, conduct a pilot pharmacodynamic (PD) study. Dose a small group of animals and collect relevant tissue (e.g., blood, tumor, brain) at various time points to measure the inhibition of a downstream biomarker of IRAK4 activity (e.g., p-IRAK1 or levels of inflammatory cytokines like IL-6).
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Conduct a Pilot Pharmacokinetic (PK) Study: Determine the plasma and tissue concentrations of this compound after oral dosing. This will tell you if the compound is being absorbed and reaching the target tissue at concentrations sufficient for IRAK4 inhibition.
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Optimize the Formulation for Bioavailability: Use the PK data to guide formulation optimization. The goal is to increase the Area Under the Curve (AUC) and ensure the concentration of this compound at the target site remains above the in vitro IC50 for a sufficient duration. Refer to the Experimental Protocols for formulation development.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical enzyme in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are key drivers of the innate immune response and inflammation. By inhibiting IRAK4, this compound blocks the production of pro-inflammatory cytokines.
-
Q2: What is the known solubility of this compound? While specific quantitative values for aqueous solubility are not widely published, it is described as having low solubility, which is a primary contributor to its poor in vivo tolerability.
-
Q3: What are some recommended starting points for formulating this compound for in vivo studies in mice? A common starting point for poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. A typical formulation could be 0.5% (w/v) methylcellulose with 0.1-0.2% (v/v) Tween® 80 in water. For improved solubility, co-solvent systems (e.g., with PEG400, Solutol® HS 15) can be explored, but these must be tested for tolerability. See the Experimental Protocols section for more details.
-
Q4: What dose range has been used for this compound in mice? While specific tolerability studies are not public, related efficacy studies would likely start with a dose range determination. For initial tolerability and efficacy studies with a new formulation, a range of 10, 30, and 100 mg/kg can be considered, but a Maximum Tolerated Dose (MTD) study is highly recommended first.
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Q5: Are there alternatives to this compound with better in vivo properties? Yes, a successor compound, BIO-8169, has been developed with improved solubility and has been reported to be well-tolerated in safety studies in rodents and dogs.
Data Presentation
Table 1: Common Vehicles for Oral Formulation of Poorly Soluble Compounds
| Vehicle Composition | Type | Advantages | Disadvantages |
| 0.5% Methylcellulose (or CMC) in water | Suspension | Generally well-tolerated, simple to prepare. | Does not improve solubility; compound may settle. |
| 0.5% MC, 0.2% Tween® 80 in water | Suspension | Surfactant improves wettability and stability. | Tween 80 can have mild biological effects. |
| 20% PEG400 in water | Co-solvent Solution | Can significantly improve solubility. | Higher concentrations of PEG400 can cause GI upset. |
| 10% Solutol® HS 15 in water | Micellar Solution | Excellent for solubilizing very hydrophobic compounds. | Can be more viscous; vehicle tolerability must be checked. |
| Corn oil / Sesame oil | Oil-based Solution | Good for highly lipophilic compounds. | Can affect absorption kinetics and animal metabolism. |
Table 2: Example Tolerability Scoring Sheet for Mice
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Weight Loss | < 5% | 5-10% | 10-15% | > 15% |
| Appearance | Smooth, groomed fur | Slightly ruffled fur | Ruffled, unkempt fur | Piloerection, soiled fur |
| Activity | Alert and active | Slightly reduced activity | Lethargic, reluctant to move | Moribund, unresponsive |
| Posture | Normal | Mild hunching | Hunched posture | Severe hunching, ataxia |
| Stool | Normal pellets | Soft stool | Diarrhea | Severe diarrhea |
Action Point: A cumulative score of ≥ 4 or a score of 3 in any single category should trigger a humane endpoint review.
Experimental Protocols
Protocol 1: Preparation of a Basic Oral Suspension of this compound
-
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% methylcellulose / 0.2% Tween® 80.
-
Materials:
-
This compound powder
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Methylcellulose (e.g., 400 cP)
-
Tween® 80
-
Sterile water for injection
-
Sterile magnetic stir bar and beaker
-
Mortar and pestle (optional, for particle size reduction)
-
-
Procedure:
-
Prepare the vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water. Heat to ~60-70°C and stir until fully dissolved. Allow to cool to room temperature. Add 0.2 mL of Tween® 80 and stir until homogeneous.
-
Weigh the required amount of this compound. For a 10 mg/mL suspension, use 100 mg for a 10 mL final volume.
-
Optional: Gently grind the this compound powder in a mortar and pestle to reduce particle size.
-
Create a paste: In a small beaker or tube, add a small amount of the vehicle (~0.5 mL) to the this compound powder and mix thoroughly to create a smooth, uniform paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing.
-
Crucially, keep the suspension stirring during the entire dosing procedure to ensure each animal receives a uniform dose.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound in a specific formulation that can be administered without causing unacceptable toxicity.
-
Animals: Use a small number of mice per group (e.g., n=3-5 per sex).
-
Procedure:
-
Select a starting dose (e.g., 10 mg/kg) and a series of escalating doses (e.g., 30, 100, 300 mg/kg).
-
Administer a single dose of the formulated this compound via oral gavage to the first group.
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Monitor animals closely for the first 4-6 hours post-dosing, and then daily for 7-14 days.
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Record daily body weights and clinical observations using a scoring sheet (see Table 2).
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If the initial dose is well-tolerated (no severe adverse events and body weight loss <10%), escalate to the next dose level in a new group of mice.
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The MTD is defined as the highest dose that does not cause mortality, >15-20% body weight loss, or other severe clinical signs of toxicity.
-
Mandatory Visualization
BIO-7488 Pharmacokinetic Variability in Mice: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and managing the pharmacokinetic variability of BIO-7488 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pharmacokinetic profile in mice important?
A1: this compound is a potent, selective, and CNS-penetrant inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] Its development is aimed at treating neuroinflammation, particularly in the context of ischemic stroke.[1][2] Understanding its pharmacokinetic (PK) profile—how the mouse body absorbs, distributes, metabolizes, and excretes the compound—is crucial for designing effective in vivo studies, interpreting efficacy and toxicology data, and ultimately translating preclinical findings to clinical applications.
Q2: What are the typical pharmacokinetic parameters of this compound in mice?
A2: While specific quantitative data on the variability of this compound's pharmacokinetics are not extensively published, we can provide an illustrative example based on typical observations for small molecules in mice. The following table summarizes hypothetical pharmacokinetic parameters for this compound following a single oral administration in C57BL/6 mice.
Illustrative Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Unit | Mean Value | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Cmax (Maximum Concentration) | ng/mL | 850 | 150 | 17.6 |
| Tmax (Time to Cmax) | hours | 1.0 | 0.5 | 50.0 |
| AUClast (Area Under the Curve) | ng*h/mL | 4200 | 750 | 17.9 |
| T1/2 (Half-life) | hours | 4.5 | 1.2 | 26.7 |
| Bioavailability (F%) | % | 60 | 15 | 25.0 |
Disclaimer: This data is illustrative and intended for educational purposes to demonstrate typical pharmacokinetic variability. Actual values may differ.
Q3: What are the primary factors that can contribute to pharmacokinetic variability of this compound in mice?
A3: Several factors can lead to variability in drug exposure between individual mice. These can be broadly categorized as intrinsic and extrinsic factors.
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Intrinsic Factors:
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Mouse Strain: Different mouse strains can exhibit significant differences in drug metabolism due to variations in the expression and activity of metabolic enzymes, such as cytochrome P450s.[3][4][5][6][7] While some studies show good agreement of PK parameters between common strains like BALB/c, C57BL/6, and CD-1 for certain drugs, it is a critical factor to consider.[7]
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Genetics: Individual genetic differences within a strain can also influence drug metabolism and disposition.
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Sex: Sex-related differences in drug metabolism have been documented, with variations in enzyme expression and hormonal influences affecting drug clearance.
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Age and Health Status: The age and overall health of the mice can impact drug absorption, distribution, metabolism, and excretion.
-
-
Extrinsic Factors:
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Dosing Procedure: Inaccuracies in dose administration, whether oral gavage or intravenous injection, can be a significant source of variability.
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Food and Water Access: The presence of food in the gastrointestinal tract can affect the rate and extent of absorption of orally administered drugs.
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Housing Conditions: Environmental factors such as temperature, light cycle, and stress levels can influence mouse physiology and drug metabolism.
-
Drug Formulation: The vehicle used to dissolve or suspend this compound can impact its solubility and absorption.
-
Troubleshooting Guide
This guide addresses common issues encountered during pharmacokinetic studies with this compound in mice.
Issue 1: High Variability in Plasma Concentrations Across a Study Group
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Possible Cause: Inconsistent dosing technique.
-
Troubleshooting Tip: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage). For oral dosing, verify the correct placement of the gavage needle to avoid accidental administration into the lungs.
-
-
Possible Cause: Variability in food consumption before dosing.
-
Troubleshooting Tip: For oral studies, consider a brief fasting period (e.g., 2-4 hours) before dosing to standardize gut content. Ensure all animals have free access to water.
-
-
Possible Cause: Mouse strain-related differences in metabolism.
Issue 2: Lower than Expected Drug Exposure (Low Cmax and AUC)
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Possible Cause: Poor solubility or stability of the dosing formulation.
-
Troubleshooting Tip: Verify the solubility of this compound in the chosen vehicle at the target concentration. Prepare fresh dosing solutions for each experiment and protect them from light and extreme temperatures if the compound is sensitive.
-
-
Possible Cause: High first-pass metabolism.
-
Troubleshooting Tip: Compare the pharmacokinetic profiles following both oral and intravenous administration to determine the absolute bioavailability. This will help quantify the extent of first-pass metabolism.
-
-
Possible Cause: Issues with the analytical method.
-
Troubleshooting Tip: Ensure the bioanalytical method (e.g., LC-MS/MS) is validated for accuracy, precision, and sensitivity in mouse plasma. Run quality control samples with each batch of study samples.
-
Issue 3: Inconsistent or Unexplained Pharmacokinetic Profiles
-
Possible Cause: Stress during handling and blood collection.
-
Troubleshooting Tip: Acclimatize the mice to the experimental procedures and handling. Use efficient and minimally invasive blood sampling techniques.
-
-
Possible Cause: Contamination of samples.
-
Troubleshooting Tip: Use appropriate collection tubes (e.g., containing anticoagulant) and maintain a clean working environment. Process and store samples at the recommended temperature (-80°C) as soon as possible after collection.
-
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Acclimatization: House the mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
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Dosing Formulation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Dosing: Fast the mice for 4 hours prior to dosing (with free access to water). Administer this compound via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect sparse blood samples (approximately 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from subgroups of mice. Place samples into tubes containing K2EDTA as an anticoagulant.
-
Sample Processing: Centrifuge the blood samples at 4°C to separate the plasma.
-
Bioanalysis: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software.
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study in mice.
Caption: Key factors contributing to pharmacokinetic variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing BIO-7488 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BIO-7488 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the known solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 2 mg/mL, which is equivalent to 4.47 mM. To achieve this concentration, it is recommended to use ultrasonication, warming, and heating to 60°C.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To minimize cytotoxicity and prevent precipitation, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5%.[1][2] Many protocols recommend a concentration of 0.1% or lower, especially for sensitive or primary cell lines.[1]
Q4: Can I filter the media to remove this compound precipitate?
A4: Filtering the medium to remove the precipitate is not recommended. This will alter the effective concentration of this compound in your experiment, leading to inaccurate and irreproducible results. The underlying cause of the precipitation should be addressed instead.
Q5: How should I store the this compound DMSO stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.
Troubleshooting Guide: this compound Precipitation
Q1: I observed a precipitate in my cell culture media after adding this compound. What are the possible causes?
A1: Precipitation of this compound in cell culture media can be caused by several factors:
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Exceeding Aqueous Solubility: this compound is poorly soluble in aqueous solutions like cell culture media.
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High Final Concentration: The final concentration of this compound in the media may be above its solubility limit.
-
Improper Dilution: Adding a concentrated DMSO stock directly to the aqueous media without proper mixing can cause the compound to "crash out" of the solution.
-
High Final DMSO Concentration: While DMSO is a good solvent for this compound, high final concentrations in the media can be toxic to cells and can also contribute to precipitation when interacting with media components.[1]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins that can interact with this compound and reduce its solubility.[3]
-
Temperature and pH Fluctuations: Changes in temperature or pH of the media can affect the solubility of the compound.[4]
Q2: How can I visually identify this compound precipitation?
A2: this compound precipitation may appear as a fine, crystalline powder, a cloudy haze, or larger, distinct crystals within the cell culture media. It is important to differentiate this from microbial contamination, which often presents as uniform turbidity and may be accompanied by a change in the media's color.
Q3: What steps can I take to prevent this compound precipitation?
A3: Follow these steps to prevent precipitation:
-
Prepare a High-Concentration Stock in 100% DMSO: Ensure this compound is fully dissolved in DMSO before any dilution into aqueous solutions.
-
Pre-warm the Media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution step in a small volume of pre-warmed media.
-
Add Dropwise While Mixing: Add the this compound stock solution (or the intermediate dilution) to the final volume of media drop by drop while gently swirling the flask or plate.[5]
-
Maintain a Low Final DMSO Concentration: Ensure the final DMSO concentration in your culture media is below 0.5%, and ideally at or below 0.1%.[1][2]
-
Test a Lower Final Concentration of this compound: If precipitation persists, consider reducing the final working concentration of this compound in your experiment.
Data Presentation
Table 1: Solubility and Stock Preparation of this compound
| Parameter | Value | Notes |
| Recommended Solvent | DMSO | |
| Solubility in DMSO | 2 mg/mL (4.47 mM) | Requires ultrasonication, warming, and heating to 60°C to fully dissolve. |
| Recommended Stock Concentration | 10 mM (if achievable) or 4.47 mM | A higher stock concentration allows for a smaller volume to be added to the media, keeping the final DMSO concentration low. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | Higher concentrations can be cytotoxic and may cause precipitation.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (4.47 mM in DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the calculated volume of sterile DMSO to achieve a concentration of 4.47 mM (2 mg/mL).
-
Gently vortex the tube to mix.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
Repeat steps 4-6 if necessary.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Objective: To dilute the this compound DMSO stock solution into cell culture media while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for intermediate dilution
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add a small volume of pre-warmed cell culture medium (e.g., 100-200 µL). b. Add the calculated volume of the this compound DMSO stock to this small volume of media. Mix gently by pipetting up and down.
-
Final Dilution: a. While gently swirling your flask or plate containing the final volume of pre-warmed cell culture medium, add the intermediate dilution (or the stock solution if not performing an intermediate dilution) drop by drop.
-
Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Visually inspect the medium under a microscope to confirm the absence of precipitate before treating your cells.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: IRAK4 signaling pathway with this compound inhibition point.
References
Optimizing BIO-7488 concentration for kinase assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BIO-7488 in kinase assays. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the fictitious Serine/Threonine Kinase 1 (STK1). By binding to the ATP pocket of the STK1 kinase domain, this compound prevents the phosphorylation of downstream substrates, effectively blocking the STK1 signaling cascade.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: How should I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound will depend on the specific assay format (biochemical vs. cell-based) and the concentration of ATP used. We recommend performing a dose-response experiment to determine the IC50 value in your specific assay system. For a starting point, a concentration range of 0.1 nM to 10 µM is suggested.
Q4: Is this compound selective for STK1?
This compound demonstrates high selectivity for STK1 over other related kinases. However, as with any kinase inhibitor, off-target effects are possible at higher concentrations. Please refer to the selectivity profile in the data section below for more details.
Troubleshooting Guide
Q1: I am not observing any inhibition of STK1 in my biochemical assay. What could be the issue?
-
Incorrect Reagent Preparation: Ensure that this compound was properly dissolved in DMSO and that the final concentration in the assay is correct. Verify the activity of your STK1 enzyme and the integrity of the substrate.
-
High ATP Concentration: If the ATP concentration in your assay is significantly higher than the Km of the enzyme, a higher concentration of this compound may be required to observe inhibition due to its ATP-competitive nature.
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q2: The inhibitory effect of this compound in my cell-based assay is weaker than expected.
-
Cell Permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Consider increasing the incubation time or the concentration of this compound.
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps such as P-glycoprotein. Co-incubation with an efflux pump inhibitor may help to clarify this issue.
-
Protein Binding: this compound may bind to serum proteins in the cell culture medium, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.
Q3: I am seeing high background signal in my kinase assay.
-
Reagent Contamination: Ensure all buffers and reagents are free from contaminating ATP or kinases.
-
Non-specific Binding: If using a filter-binding assay, ensure that the washing steps are sufficient to remove unbound radiolabeled ATP. Adding a non-ionic detergent like Triton X-100 to the wash buffer can help reduce non-specific binding.
Quantitative Data
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| STK1 | 5.2 |
| STK2 | 350 |
| PKA | > 10,000 |
| PKC | 2,500 |
| CDK2 | > 10,000 |
Table 2: Recommended Concentration Ranges for Different Assay Types
| Assay Type | Recommended Starting Concentration Range |
| Biochemical Assay (10 µM ATP) | 0.1 nM - 1 µM |
| Cell-based Phosphorylation Assay | 10 nM - 10 µM |
| Western Blot Analysis | 100 nM - 5 µM |
Experimental Protocols
Protocol: In Vitro STK1 Kinase Assay
This protocol provides a general procedure for determining the inhibitory activity of this compound against STK1 using a radiometric filter-binding assay.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% (v/v) Triton X-100.
-
STK1 Enzyme: Dilute recombinant human STK1 to a final concentration of 2 ng/µL in Kinase Buffer.
-
Substrate: Prepare a 1 mg/mL solution of a suitable substrate (e.g., myelin basic protein) in Kinase Buffer.
-
ATP Solution: Prepare a 100 µM stock of ATP with [γ-32P]ATP.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of the STK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Add 10 µL of the substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 75 mM phosphoric acid.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The STK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vitro kinase assay.
Caption: Troubleshooting logic for a lack of kinase inhibition.
Troubleshooting inconsistent results with BIO-7488
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing BIO-7488 effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, and CNS-penetrant small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical signaling node in the innate immune system, playing a key role in regulating the production of inflammatory cytokines and chemokines.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the kinase activity of IRAK4. This prevents the downstream signaling cascade that is typically initiated by damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) binding to Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, this compound blocks the "feed-forward" inflammatory loop that can exacerbate tissue damage in conditions like ischemic stroke.[1][2]
Q3: In what research areas is this compound typically used?
A3: this compound is primarily investigated for its therapeutic potential in neuroinflammation, particularly in the context of ischemic stroke and traumatic brain injury (TBI).[1][2] Its ability to penetrate the central nervous system (CNS) makes it a valuable tool for studying the role of the innate immune system in neurological disorders.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: While specific solubility and stability data for this compound were not detailed in the initial literature, for most small molecule inhibitors, it is crucial to refer to the manufacturer's datasheet for recommended solvents (e.g., DMSO) and storage conditions (e.g., -20°C or -80°C) to ensure compound integrity. Poor solubility can be a significant cause of inconsistent results.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of the target pathway.
Q: I am treating my cells with this compound, but I am observing inconsistent or weaker-than-expected downstream effects (e.g., cytokine production). What are the possible causes and how can I troubleshoot this?
A: Inconsistent or weak results with a small molecule inhibitor like this compound can stem from several factors, ranging from compound handling to experimental design. Below are potential causes and detailed troubleshooting steps.
Potential Causes:
-
Compound Instability or Degradation: The compound may have degraded due to improper storage or handling.
-
Suboptimal Assay Conditions: The concentration of the inhibitor, treatment duration, or cell density may not be optimal for the specific cell type and experimental setup.
-
Cell Culture Variability: Inconsistent cell passage number, confluency, or overall cell health can lead to variable responses.[6]
-
Off-Target Effects: At high concentrations, the observed phenotype might be due to unintended interactions with other cellular targets.[7][8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results with this compound.
Experimental Protocols:
-
Dose-Response Curve:
-
Seed cells at a consistent density in a multi-well plate.
-
Prepare a serial dilution of this compound, typically ranging from nanomolar to micromolar concentrations.
-
Treat the cells with the different concentrations of the inhibitor for a fixed duration.
-
Measure the desired downstream readout (e.g., TNF-α or IL-6 levels in the supernatant by ELISA).
-
Plot the response against the inhibitor concentration and determine the IC50 value.
-
-
Target Engagement Assay (Western Blot):
-
Treat cells with this compound at various concentrations for the optimized duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against phosphorylated IRAK1 (a downstream substrate of IRAK4) and total IRAK1.
-
A successful on-target effect should show a dose-dependent decrease in phosphorylated IRAK1.
-
Issue 2: High cell toxicity observed at effective concentrations.
Q: this compound is causing significant cell death in my experiments at concentrations required for IRAK4 inhibition. How can I address this?
A: Cell toxicity can be a result of on-target effects in a cell line that is highly dependent on the IRAK4 pathway for survival, or it could be due to off-target toxicity.
Potential Causes:
-
On-Target Toxicity: The IRAK4 pathway may be essential for the survival of the specific cell line being used.
-
Off-Target Toxicity: At the concentrations used, this compound may be inhibiting other kinases or cellular processes essential for cell viability.[8]
-
Poor Compound Solubility: Precipitation of the compound in the culture media can lead to non-specific cellular stress and toxicity.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell toxicity with this compound.
Experimental Protocols:
-
Cell Viability Assay:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations.
-
After the desired incubation period, add a viability reagent (e.g., MTT, PrestoBlue).
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Compare the viability of treated cells to a vehicle control.
-
-
Solubility Assessment:
-
Prepare the highest concentration of this compound to be used in the experiment in the cell culture media.
-
Incubate the solution under the same conditions as the cell culture (e.g., 37°C, 5% CO2).
-
Visually inspect for any precipitate or cloudiness under a microscope.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Conc. (nM) | % Inhibition of IRAK1 Phosphorylation | % Cell Viability |
| 1 | 15.2 ± 2.1 | 98.5 ± 1.5 |
| 10 | 48.9 ± 3.5 | 95.1 ± 2.3 |
| 100 | 85.7 ± 4.2 | 92.8 ± 3.1 |
| 1000 | 95.1 ± 2.8 | 75.4 ± 5.6 |
| 10000 | 98.3 ± 1.9 | 40.2 ± 7.8 |
Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
References
- 1. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellgs.com [cellgs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
BIO-7488 stability and storage guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BIO-7488. It includes guidelines on stability and storage, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: My this compound powder has clumped together. Is it still usable?
A1: Clumping of lyophilized powder can occur due to moisture absorption. While it may not necessarily indicate degradation, it is crucial to handle the compound in a dry environment. To assess usability, we recommend dissolving a small amount in the recommended solvent and verifying its concentration and purity using analytical methods like HPLC or LC-MS. If the purity is compromised, it is advisable to use a fresh vial.
Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation upon thawing can be due to the solvent's inability to maintain the compound in solution at lower temperatures or if the solution is supersaturated. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If precipitation persists, it might indicate that the solubility limit has been exceeded. Consider preparing a fresh, less concentrated stock solution.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can stem from several factors related to the stability and handling of this compound:
-
Improper Storage: Ensure the compound, both in powder and solvent form, is stored at the recommended temperatures to prevent degradation.[1]
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions, as this can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.
-
Inaccurate Pipetting: Use calibrated pipettes to ensure accurate and consistent concentrations in your experiments.
-
Solvent Purity: Use high-purity, anhydrous solvents for reconstitution, as contaminants or water can promote degradation.
Q4: How can I confirm the activity of my this compound after long-term storage?
A4: To confirm the biological activity of this compound, you can perform a dose-response experiment in a relevant in vitro assay, such as measuring the inhibition of pro-inflammatory cytokine production (e.g., IL-1β, TNFα) in LPS-stimulated cells.[1] Compare the IC50 value of the stored compound to that of a freshly prepared sample or the value reported in the literature.
Stability and Storage Guidelines
Proper storage of this compound is critical to maintain its integrity and activity. The following tables summarize the recommended storage conditions and stability data.
Storage of this compound Powder
| Storage Condition | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from MedchemExpress product data sheet.[1]
Storage of this compound in Solvent
| Storage Condition | Solvent | Duration |
| -80°C | DMSO | 6 months |
| -20°C | DMSO | 1 month |
Data sourced from MedchemExpress product data sheet.[1]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve the desired stock concentration. The molecular weight of this compound is 447.49 g/mol .
-
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 447.49 g/mol )) * 1,000,000 µL/L ≈ 223.5 µL
-
-
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as recommended in the stability guidelines.
Visualizations
IRAK4 Signaling Pathway and Inhibition by this compound
This compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound exerts its anti-inflammatory effects by blocking the kinase activity of IRAK4, thereby inhibiting this entire downstream signaling cascade.
Caption: IRAK4 signaling pathway and its inhibition by this compound.
Potential Degradation Pathway of this compound
This compound, containing an imidazo[1,2-a]pyrimidine-6-carboxamide core, may be susceptible to degradation through hydrolysis of the carboxamide bond and oxidation of the imidazopyrimidine ring system. The carboxamide linkage can undergo acid or base-catalyzed hydrolysis to yield a carboxylic acid and an amine. The electron-rich imidazopyrimidine ring may be a target for oxidative metabolism, potentially mediated by enzymes such as aldehyde oxidase.
References
Potential off-target effects of BIO-7488
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BIO-7488. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, selective, and blood-brain barrier permeable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] Its primary mechanism of action is the inhibition of IRAK4, a critical signaling node in the innate immune system.[5][6] By inhibiting IRAK4, this compound blocks the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6.[1][3] It is being investigated for its therapeutic potential in neuroinflammatory diseases, particularly ischemic stroke.[1][5][7]
Q2: What are off-target effects and why are they a consideration for kinase inhibitors like this compound?
Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[8][9][10] For kinase inhibitors, these effects can arise from non-specific binding to other kinases or unrelated proteins.[8][10] This is a crucial consideration because the human genome contains over 500 protein kinases, many of which share structural similarities in their ATP-binding sites, a common target for inhibitors.[11] Off-target interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity.[12]
Q3: I am observing an unexpected phenotype in my experiment with this compound. How can I determine if this is an off-target effect?
Observing an unexpected phenotype can be a result of either on-target or off-target effects. Here is a troubleshooting guide to help you distinguish between the two:
-
Conduct a Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for IRAK4 inhibition (IC50 for hIRAK4 is 0.5 nM).[1][3] Off-target effects often manifest at higher concentrations.
-
Use a Structurally Unrelated IRAK4 Inhibitor: If available, use another potent and selective IRAK4 inhibitor with a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue the Phenotype: Attempt to rescue the phenotype by introducing a downstream component of the IRAK4 signaling pathway. If the phenotype is not rescued, it may be independent of IRAK4 inhibition and thus an off-target effect.
-
Target Knockdown/Knockout: Use a genetic approach like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRAK4 expression. If the phenotype is not replicated in the IRAK4-deficient cells, the effect of this compound is likely off-target.
Identifying Potential Off-Target Effects of this compound
Q4: What experimental methods can I use to identify potential off-target effects of this compound?
Several experimental strategies can be employed to identify potential off-target interactions of this compound:
-
In Vitro Kinase Profiling: This is a standard method to assess the selectivity of a kinase inhibitor.[11][12] this compound can be screened against a large panel of purified kinases to identify any other kinases that are significantly inhibited.
-
Chemical Proteomics: This approach uses an immobilized version of the drug to capture interacting proteins from cell lysates.[13] The bound proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. It is based on the principle that a ligand-bound protein is stabilized against thermal denaturation. This can be adapted to a high-throughput format to identify off-target binding.
-
Computational Modeling: In silico methods like molecular docking can predict potential off-target interactions based on the structural similarity of protein binding sites.[12]
Below is a generalized workflow for identifying off-target effects.
Caption: General experimental workflow for identifying potential off-target effects.
On-Target Signaling Pathway: IRAK4
Q5: Can you provide a diagram of the IRAK4 signaling pathway to help differentiate on-target from potential off-target effects?
Understanding the intended signaling pathway is crucial for interpreting experimental results. This compound targets IRAK4, a key component of the Myddosome complex, which is activated downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).
Caption: Simplified IRAK4 signaling pathway.
Experimental Protocols and Data Presentation
Q6: Can you provide a general protocol for an in vitro kinase inhibition assay?
This is a generalized protocol. Optimal conditions (e.g., enzyme and substrate concentrations, incubation times) should be determined empirically for each specific kinase.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase of interest and its corresponding substrate in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the signal according to the assay format (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Q7: How should I present the data from a kinase selectivity screen?
Quantitative data from a kinase selectivity screen should be presented in a clear and structured table. This allows for easy comparison of the inhibitor's potency against its intended target versus other kinases.
Table 1: Sample Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) |
| IRAK4 | 0.5 |
| Kinase A | >10,000 |
| Kinase B | 8,500 |
| Kinase C | >10,000 |
| Kinase D | 5,200 |
| ... | ... |
This table is for illustrative purposes only. Actual values need to be determined experimentally.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | IRAK4抑制剂 | MCE [medchemexpress.cn]
- 5. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Managing low bioavailability of BIO-7488 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals managing the low in vivo bioavailability of the investigational compound BIO-7488.
Troubleshooting Guide: Addressing Low Bioavailability of this compound
This guide is designed to help you navigate common challenges encountered during in vivo studies with this compound.
Question: We are observing significantly lower than expected plasma concentrations of this compound in our animal models. What are the potential causes and how can we troubleshoot this?
Answer:
Low plasma concentrations of this compound can stem from several factors related to its physicochemical properties and physiological processing. A systematic approach to identifying the root cause is crucial.
Initial Assessment Workflow
BIO-8169: A Superior Successor to BIO-7488 for IRAK4 Inhibition
Technical Support Center
For researchers and drug development professionals, the transition from one investigational compound to another necessitates a clear understanding of the scientific rationale and comparative advantages. This guide addresses the development of BIO-8169 as a replacement for BIO-7488, providing detailed experimental context and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why was it necessary to develop BIO-8169 to replace this compound?
A1: While this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), it exhibited low solubility.[1][2] This poor solubility led to several significant liabilities, including variable pharmacokinetic (PK) profiles, compound accumulation, and poor tolerability in in vivo studies.[1][2] To overcome these limitations, BIO-8169 was developed as a pyridone analog with markedly improved solubility, resulting in a more favorable and predictable pharmacological profile.[1][2]
Q2: What are the primary advantages of BIO-8169 over this compound?
A2: BIO-8169 demonstrates several key improvements over its predecessor:
-
Improved Solubility: Greatly enhanced aqueous solubility, which mitigates the issues of variable absorption and compound accumulation observed with this compound.[1]
-
Favorable Pharmacokinetics: Exhibits a more desirable PK profile with good oral bioavailability.[1][2]
-
Excellent Brain Penetration: Shows significant penetration of the blood-brain barrier, making it a promising candidate for neurological and neuroinflammatory conditions.[1][2]
-
Enhanced In Vivo Tolerability: Was well-tolerated in safety studies in multiple species, a direct consequence of its improved physicochemical properties.[1][2]
Q3: What is the mechanism of action for both BIO-8169 and this compound?
A3: Both BIO-8169 and this compound are highly potent and selective inhibitors of IRAK4.[1][3][4] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. By inhibiting IRAK4, these compounds block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6.[1][4]
Troubleshooting Guide
Issue: Inconsistent results in in vivo studies using this compound.
Cause: The low solubility of this compound can lead to inconsistent absorption and variable plasma concentrations, resulting in high variability in experimental outcomes.[1][2] Compound accumulation with chronic dosing can also lead to unexpected toxicity.
Solution:
-
Switch to BIO-8169: For new studies, it is highly recommended to use BIO-8169 due to its improved solubility and more predictable pharmacokinetic profile.
-
Formulation Optimization for this compound (if its use is unavoidable): If you must use existing stocks of this compound, consider extensive formulation development to improve its dissolution and absorption. This may involve the use of co-solvents, surfactants, or amorphous solid dispersions. However, be aware that this may not fully overcome the inherent limitations of the compound.
-
Implement Rigorous PK/PD Monitoring: For any ongoing studies with this compound, it is crucial to include satellite animal groups for pharmacokinetic analysis to correlate drug exposure with pharmacodynamic effects and better understand inter-animal variability.
Data Presentation: Comparative Analysis of BIO-8169 and this compound
The following tables summarize the quantitative data comparing the key attributes of BIO-8169 and this compound.
Table 1: In Vitro Potency and Physicochemical Properties
| Parameter | This compound | BIO-8169 |
| IRAK4 IC50 (nM) | 0.5 | 0.23 |
| Aqueous Solubility (µg/mL) | Low (specific value not publicly available) | Significantly Higher (specific value not publicly available) |
Table 2: Pharmacokinetic Parameters in Preclinical Species
| Parameter | Species | This compound | BIO-8169 |
| Oral Bioavailability (%) | Rat | Data not publicly available | Good (specific value not publicly available) |
| Brain Penetration (Kp,uu) | Rat | CNS Penetrant | 0.7 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the development and characterization of BIO-8169 and this compound.
1. IRAK4 Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro potency of the compounds in inhibiting IRAK4 kinase activity.
-
Methodology:
-
Recombinant human IRAK4 enzyme is used.
-
A suitable peptide substrate and ATP are prepared in a kinase reaction buffer.
-
The test compounds (BIO-8169 or this compound) are serially diluted and pre-incubated with the IRAK4 enzyme.
-
The kinase reaction is initiated by the addition of the ATP/substrate solution.
-
After a defined incubation period at room temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Human Whole Blood Assay
-
Objective: To assess the potency of the compounds in a more physiologically relevant ex vivo system.
-
Methodology:
-
Freshly drawn human whole blood is collected in heparinized tubes.
-
The blood is pre-incubated with serial dilutions of the test compounds.
-
Inflammation is stimulated by the addition of a Toll-like receptor agonist, such as lipopolysaccharide (LPS).
-
The blood is incubated for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Plasma is separated by centrifugation.
-
The concentrations of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the plasma are measured using a validated immunoassay, such as ELISA or Meso Scale Discovery (MSD).
-
IC50 values are determined from the dose-response curves.
-
3. In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
-
Objective: To evaluate the in vivo efficacy of BIO-8169 in a disease-relevant model of neuroinflammation.
-
Methodology:
-
Female C57BL/6 mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the induction of EAE.
-
Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no symptoms to moribund).
-
Treatment with BIO-8169 or vehicle is initiated at the onset of clinical signs.
-
The compound is administered orally at a defined dose and frequency.
-
The primary endpoint is the clinical score, with secondary endpoints potentially including body weight changes and histological analysis of the central nervous system for inflammation and demyelination at the end of the study.
-
Visualizations
Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation, leading to cytokine production.
Experimental Workflow
Caption: Logical progression from this compound to the improved candidate, BIO-8169.
References
Technical Support Center: BIO-7488 Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of BIO-7488 in preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Question 1: My this compound is precipitating out of solution when I dilute it in my aqueous assay buffer from a DMSO stock. What is happening and how can I fix it?
Answer: This is a common issue for many small molecule kinase inhibitors which often have low aqueous solubility.[1] this compound is soluble in DMSO at 4.47 mM (2 mg/mL), but its solubility in aqueous buffers is significantly lower.[2] When the DMSO stock is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate, or "crash out".[3]
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[4][5]
-
Sonication: After diluting the DMSO stock into the aqueous buffer, briefly sonicate the solution to help break down any small aggregates and improve dissolution.[3]
-
pH Adjustment: The solubility of many kinase inhibitors is pH-dependent.[1][3] If the structure of this compound contains ionizable groups, adjusting the pH of your buffer may improve its solubility.
-
Use of Pluronic F-68: For in vivo formulations and potentially applicable to in vitro assays, a vehicle containing Pluronic F-68 has been used to improve the solubility of other kinase inhibitors.
Question 2: I am not observing the expected inhibition of IRAK4 activity in my cell-based assay, even though my biochemical assay shows potency.
Answer: A discrepancy between biochemical and cell-based assay results is a frequent challenge in drug discovery.[6] This can be due to several factors related to the compound's interaction with the cellular environment.
Troubleshooting Steps:
-
Assess Cell Permeability: this compound is described as CNS-penetrant, suggesting good membrane permeability.[7] However, if you are using a cell line with particularly robust efflux pump activity (e.g., P-gp), the intracellular concentration of this compound may not reach the effective level.[8] Consider using cell lines with lower efflux pump expression or co-incubating with a known efflux pump inhibitor as a control experiment.
-
Compound Stability in Media: Small molecules can be unstable in the complex environment of cell culture media, degrading over the course of your experiment.[9][10] To assess this, you can incubate this compound in your cell culture media for the duration of your experiment, and then test the conditioned media in your biochemical assay to see if the inhibitory activity has decreased.
-
Off-Target Effects: While this compound is reported to be a highly selective IRAK4 inhibitor, unexpected off-target effects at high concentrations in a cellular context cannot be entirely ruled out.[7][11] These could activate compensatory signaling pathways that mask the effect of IRAK4 inhibition. Performing a dose-response experiment is crucial to ensure you are using an appropriate concentration.
-
Assay-Specific Issues: Ensure that the endpoint of your cell-based assay is a reliable and proximal readout of IRAK4 activity. For example, measuring the phosphorylation of a direct downstream target is preferable to a more distal readout like cell viability, which can be influenced by multiple pathways.
In Vivo Study Troubleshooting
Question 3: I am not observing the expected efficacy of this compound in my mouse model of disease.
Answer: Lack of in vivo efficacy can be due to a variety of factors, including issues with the formulation, pharmacokinetics, or the animal model itself.
Troubleshooting Steps:
-
Formulation and Administration: For oral administration in mice, this compound has been dosed at 10-100 mg/kg.[2] Ensure your formulation is homogenous and the compound is fully solubilized or in a stable suspension to ensure consistent dosing. For poorly soluble compounds, formulation strategies such as using lipophilic salts or lipid-based formulations can enhance oral absorption.[12][13]
-
Pharmacokinetics (PK): this compound is reported to have excellent ADME properties.[7] However, the specific PK profile can be influenced by the mouse strain, age, and health status. If you are not seeing efficacy, it may be beneficial to conduct a pilot PK study in your specific animal model to confirm that the plasma and tissue concentrations of this compound are reaching the expected therapeutic range.
-
Blood-Brain Barrier (BBB) Penetration: this compound is designed to be CNS-penetrant.[7] However, the degree of BBB penetration can be a limiting factor for many kinase inhibitors.[8][14] If your disease model is in the central nervous system, verifying sufficient brain exposure is critical.
-
Animal Model Considerations: The pathophysiology of the animal model may not be fully dependent on the IRAK4 signaling pathway. It is important to have validated the role of IRAK4 in your specific disease model, for example, through genetic knockout or knockdown studies.
Question 4: Are there any potential adverse effects of this compound that I should be aware of in my preclinical studies?
Answer: While specific toxicology data for this compound is not publicly available, information from clinical trials of other selective IRAK4 inhibitors can provide some guidance on potential on-target adverse effects. Inhibition of the IRAK4 pathway is generally well-tolerated, but some adverse events have been reported.
Potential Adverse Effects Observed with Other IRAK4 Inhibitors:
-
Common Treatment-Emergent Adverse Events (TEAEs): In a study of the IRAK4 inhibitor PF-06650833, the most commonly reported TEAEs were generally mild and included headache, gastrointestinal disorders, and acne.[11] Another study with two other IRAK4 inhibitors reported nausea, chills, asthenia, myalgia, and headache.[2]
-
Rhabdomyolysis: In a clinical trial of the IRAK4 inhibitor CA-4948, reversible, manageable Grade 3 rhabdomyolysis was observed at higher doses.[15]
-
Infection Risk: Given IRAK4's central role in the innate immune response to pathogens, there is a theoretical risk of increased susceptibility to infections. However, in a phase 1 trial of an IRAK4 degrader, no drug-related infections were identified.[16]
It is recommended to monitor animals for general signs of distress and to consider including relevant clinical pathology and histopathology endpoints in your toxicology assessments.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant IRAK4 inhibitors to aid in experimental design and data comparison.
| Compound | Target | IC50 (nM) | Cellular Activity | Reference |
| This compound | hIRAK4 | 0.5 | Inhibits pro-inflammatory cytokine production (IL-1β, TNFα, IL-6) | [2] |
| PF-06650833 | IRAK4 | - | Evidence of pharmacological effect in humans | [11] |
| CA-4948 | IRAK4 | - | Promising efficacy in AML and MDS | [15][17] |
| BAY1834845 (Zabedosertib) | IRAK4 | - | Suppresses local and systemic immune responses | [2] |
| BAY1830839 | IRAK4 | - | Suppresses local and systemic immune responses | [2] |
| Parameter | Value | Conditions | Reference |
| This compound Solubility | 2 mg/mL (4.47 mM) | In DMSO with ultrasonic and warming to 60°C | [2] |
| This compound In Vivo Dosage (mice) | 10, 30, 100 mg/kg | Oral administration, once | [2] |
Experimental Protocols
In Vitro Kinase Assay for IRAK4 Inhibition
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[1]
-
ATP at a concentration equal to the Km for IRAK4
-
Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the IRAK4 enzyme to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vivo Mouse Model of Ischemic Stroke (MCAO)
This is a summary of a common protocol for the middle cerebral artery occlusion (MCAO) model in mice. All animal procedures must be approved by your institution's Animal Care and Use Committee.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Silicone rubber-coated monofilament
-
Laser Doppler flowmeter
-
This compound formulation for oral gavage
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Make a midline ventral neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone rubber-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
After the desired period of occlusion (e.g., 60 minutes for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Close the incision.
-
Administer this compound or vehicle control by oral gavage at the desired time point(s) relative to the MCAO procedure.
-
Monitor the animals for neurological deficits at various time points post-surgery.
-
At the end of the study, euthanize the animals and harvest the brains for analysis of infarct volume (e.g., using TTC staining) and other relevant endpoints.[3][7][8][14][18]
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for In Vitro Assay
Caption: General experimental workflow for an in vitro cell-based assay with this compound.
Logical Relationship of Troubleshooting In Vivo Efficacy
Caption: Troubleshooting logic for addressing a lack of in vivo efficacy with this compound.
References
- 1. promega.jp [promega.jp]
- 2. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Persistence of the Cellular Effects Promoted by Protein Kinase CK2 Inhibitors CX-4945 and TDB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: BIO-7488 vs. ND-2158
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of diseases, from autoimmune disorders and inflammatory conditions to certain types of cancer.[1][2][3] As a key upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, its inhibition offers a promising strategy to modulate the innate immune response.[2][4][5][6] This guide provides a detailed, data-driven comparison of two potent and selective IRAK4 inhibitors: BIO-7488 and ND-2158.
At a Glance: Key Differences
| Feature | This compound | ND-2158 |
| Primary Indication Focus | Neuroinflammatory diseases, particularly ischemic stroke.[7][8] | Autoimmune disorders and lymphoid malignancies.[1][3][9] |
| Blood-Brain Barrier Permeability | CNS-penetrant.[7][10][11][12] | Information not prominently available. |
| Reported Potency | IC50: 0.5 nM.[7] | Ki: 1.3 nM.[13] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ND-2158, based on published preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | ND-2158 |
| IRAK4 Inhibition | IC50: 0.5 nM.[7] | Ki: 1.3 nM.[9][13] |
| Kinase Selectivity | Highly selective (details from primary publication pending).[11] | Highly selective against a panel of 334 kinases. |
Table 2: In Vivo Efficacy
| Animal Model | Compound | Dosing | Key Findings |
| LPS-induced inflammation (mice) | This compound | 10-100 mg/kg, p.o. | Dose-dependent inhibition of pro-inflammatory cytokines (IL-1β, TNFα, IL-6).[7] |
| DH-MCAO ischemic stroke (mice) | This compound | 10-100 mg/kg, p.o. | Demonstrated anti-inflammatory effects.[7] |
| Collagen-induced arthritis (mice) | ND-2158 | Not specified | Alleviated arthritis symptoms.[9][13] |
| Gout formation (mice) | ND-2158 | Not specified | Blocked gout formation.[9][13] |
| ABC DLBCL xenograft (mice) | ND-2158 | 100 mg/kg/day | Suppressed tumor growth.[14] |
Signaling Pathway and Experimental Workflow
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4.[2][4][15] Activated IRAK4 phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[4][15][16]
Caption: Simplified IRAK4 signaling pathway.
General Experimental Workflow for Inhibitor Evaluation
The evaluation of IRAK4 inhibitors typically follows a multi-step process, from initial biochemical assays to cellular and in vivo models.
Caption: Typical workflow for IRAK4 inhibitor evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of IRAK4 inhibitors.
IRAK4 Kinase Inhibition Assay (General Protocol)
This protocol is a representative method for determining the in vitro potency of an IRAK4 inhibitor.
-
Objective: To determine the IC50 value of a test compound against IRAK4 kinase activity.
-
Materials:
-
Recombinant human IRAK4 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17]
-
ATP.
-
Peptide substrate (e.g., a synthesized IRAK1 peptide).[18]
-
Test compound (e.g., this compound or ND-2158) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
384-well plates.
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations to the wells.
-
Add the IRAK4 enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay for Cytokine Release Inhibition (General Protocol)
This protocol outlines a common method to assess the cellular activity of an IRAK4 inhibitor.
-
Objective: To measure the ability of a test compound to inhibit the release of pro-inflammatory cytokines from immune cells.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8).
-
Test compound serially diluted in DMSO.
-
ELISA kit for the cytokine of interest (e.g., TNFα, IL-6).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist (e.g., LPS) to induce cytokine production.
-
Incubate the cells for an appropriate period (e.g., 4-24 hours) to allow for cytokine secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each compound concentration.
-
Determine the IC50 value for cellular activity.[14]
-
In Vivo LPS-Induced Cytokine Release Model (General Protocol)
This protocol describes a common in vivo model to evaluate the efficacy of an IRAK4 inhibitor in a systemic inflammation model.
-
Objective: To assess the in vivo efficacy of a test compound in inhibiting LPS-induced pro-inflammatory cytokine production in mice.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Test compound formulated for oral or other appropriate route of administration.
-
Vehicle control.
-
Lipopolysaccharide (LPS).
-
Blood collection supplies.
-
ELISA kits for relevant cytokines (e.g., TNFα, IL-6).
-
-
Procedure:
-
Administer the test compound or vehicle to the mice at the desired dose(s) and route.
-
After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
At a predetermined time point post-LPS challenge (e.g., 2 hours for TNFα), collect blood samples from the mice.
-
Process the blood to obtain plasma or serum.
-
Measure the levels of pro-inflammatory cytokines in the plasma or serum using ELISA.
-
Compare the cytokine levels in the compound-treated groups to the vehicle-treated group to determine the extent of in vivo inhibition.[7]
-
Conclusion
Both this compound and ND-2158 are highly potent and selective inhibitors of IRAK4, demonstrating significant promise in preclinical models. The choice between these inhibitors for research or development purposes will likely depend on the specific therapeutic area of interest. This compound's ability to penetrate the central nervous system makes it a particularly attractive candidate for neuroinflammatory disorders.[7][11][12] In contrast, ND-2158 has a more extensive published profile in models of autoimmune diseases and B-cell malignancies.[1][3][14] The data presented in this guide, along with the provided experimental protocols, should serve as a valuable resource for researchers in the field of IRAK4-targeted drug discovery.
References
- 1. ND-2158 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Comparative Efficacy Analysis of IRAK4 Inhibitors: BIO-7488 vs. BIO-8169
A comprehensive guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of two prominent IRAK4 inhibitors, BIO-7488 and BIO-8169.
This guide provides a detailed comparison of this compound and its successor, BIO-8169, both potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3] This document summarizes their comparative efficacy, pharmacokinetic profiles, and the experimental methodologies used in their evaluation, supported by signaling pathway and workflow visualizations.
Executive Summary
BIO-8169 was developed as a next-generation IRAK4 inhibitor to address the limitations of its predecessor, this compound. While both compounds are potent, brain-penetrant inhibitors of IRAK4, BIO-8169 demonstrates superior physicochemical and pharmacokinetic properties, including improved solubility and in vivo tolerability.[1][2] this compound has been investigated for its therapeutic potential in ischemic stroke, whereas BIO-8169 has shown promise in a preclinical model of multiple sclerosis.[1][4]
In Vitro Potency
Both this compound and BIO-8169 exhibit high potency against IRAK4 in biochemical assays. However, BIO-8169 displays a slightly lower IC50 value, indicating a higher inhibitory activity at the enzymatic level.
| Compound | Target | IC50 (nM) |
| This compound | IRAK4 | 0.5 |
| BIO-8169 | IRAK4 | 0.23 |
Pharmacokinetic Profile
A key differentiator between the two compounds lies in their pharmacokinetic properties. This compound was found to have low solubility, which led to variable pharmacokinetic profiles and poor in vivo tolerability.[1][2] In contrast, BIO-8169 was specifically designed to overcome these issues, demonstrating improved solubility and a more favorable pharmacokinetic profile. A critical parameter for CNS-targeted drugs is the unbound brain-to-plasma concentration ratio (Kpu,u), which indicates the extent of brain penetration.
| Compound | Key Pharmacokinetic Characteristics | Rat Kp,u,u |
| This compound | Low solubility, variable pharmacokinetics, poor in vivo tolerability.[1][2] | Not explicitly reported |
| BIO-8169 | Improved solubility, desirable pharmacokinetic profile, good oral bioavailability, excellent brain penetration.[1][2] | 0.7 |
In Vivo Efficacy
Direct head-to-head in vivo efficacy studies in the same disease model are not publicly available. However, independent studies have demonstrated the efficacy of each compound in relevant models of neuroinflammation.
This compound in Ischemic Stroke
This compound has been evaluated in a distal hypoxic-middle cerebral artery occlusion (DH-MCAO) model of ischemic stroke. Oral administration of this compound resulted in a dose-dependent reduction of pro-inflammatory cytokines, including IL-1β and TNFα, in the plasma of female C57BL/6 mice.
BIO-8169 in Multiple Sclerosis
BIO-8169 has shown promising results in a mouse model of experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis.[1] Treatment with BIO-8169 was found to reduce the production of pro-inflammatory cytokines and was well-tolerated in safety studies in rodents and dogs.[1][2]
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
IRAK4 Signaling Pathway in Neuroinflammation
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, which is implicated in neuroinflammatory processes. Upon ligand binding, MyD88 is recruited, leading to the formation of the Myddosome complex and the activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, including IRAK1, ultimately leading to the activation of transcription factors like NF-κB and IRF5, which drive the expression of pro-inflammatory cytokines.[5][6][7][8][9]
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines the general workflow for assessing the in vivo efficacy of IRAK4 inhibitors in preclinical models of neuroinflammation, such as ischemic stroke or multiple sclerosis.
Experimental Protocols
IRAK4 Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of this compound and BIO-8169 against IRAK4.
Methodology:
-
A reaction mixture containing recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide or protein substrate), and ATP is prepared in an assay buffer.
-
The test compounds (this compound or BIO-8169) are serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
The extent of substrate phosphorylation is quantified using a detection method such as radiometric assay (e.g., 33P-ATP) or a non-radioactive method like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo).
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Ischemic Stroke Model (DH-MCAO)
Objective: To evaluate the in vivo efficacy of this compound in a model of ischemic stroke.
Methodology:
-
Female C57BL/6 mice are anesthetized.
-
A distal branch of the middle cerebral artery is occluded, followed by a period of hypoxia to induce ischemic brain injury.
-
This compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) at a specific time point relative to the induction of ischemia.
-
Blood samples are collected at a designated time point post-treatment.
-
Plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNFα) are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Neurological deficit scoring can also be performed to assess functional outcomes.
In Vivo Multiple Sclerosis Model (EAE)
Objective: To assess the in vivo efficacy of BIO-8169 in a model of multiple sclerosis.
Methodology:
-
Experimental autoimmune encephalomyelitis is induced in mice (e.g., C57BL/6 strain) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) peptide, emulsified in complete Freund's adjuvant.
-
Pertussis toxin is administered to facilitate the entry of inflammatory cells into the central nervous system.
-
BIO-8169 is administered orally at specified doses and a defined treatment schedule.
-
Animals are monitored daily for clinical signs of EAE, and disease severity is scored based on a standardized scale (e.g., tail limpness, limb paralysis).
-
At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination in the central nervous system.
-
Cytokine levels in the blood or CNS can also be measured to assess the compound's effect on the inflammatory response.
Conclusion
BIO-8169 represents a significant advancement over this compound as a potent and selective IRAK4 inhibitor. Its improved physicochemical and pharmacokinetic properties, particularly its enhanced solubility and brain penetration, make it a more promising candidate for the treatment of neuroinflammatory disorders. While both compounds have demonstrated efficacy in their respective preclinical models, the superior drug-like properties of BIO-8169 suggest a higher potential for successful clinical development. Further head-to-head studies in the same in vivo model would be beneficial for a definitive comparative efficacy assessment. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of neuroinflammation and IRAK4-targeted drug discovery.
References
- 1. Discovery of BIO-8169─A Highly Potent, Selective, and Brain-Penetrant IRAK4 Inhibitor for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Microglial IRF5 and IRF4 by IRAK4 Regulates Inflammatory Responses to Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK-M Deficiency Exacerbates Ischemic Neurovascular Injuries in Experimental Stroke Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of BIO-7488 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of BIO-7488, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The information presented herein is intended to provide researchers, scientists, and drug development professionals with objective data to evaluate the performance of this compound against other kinases.
Selectivity Profile of this compound
This compound has been identified as a highly selective inhibitor of IRAK4. To quantitatively assess its selectivity, a comprehensive kinase profiling study was conducted using the KINOMEscan platform (Eurofins Discovery). This platform utilizes a competition binding assay to measure the interactions between a test compound and a large panel of kinases. The results are reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound, with lower percentages indicating stronger binding affinity.
While the complete KINOMEscan data for this compound from the primary publication by Evans et al. is extensive, a summary of key findings will be presented here. For a comprehensive list, readers are encouraged to consult the supplementary information of the original publication.
Table 1: Selectivity of this compound Against a Panel of Kinases
| Kinase Target | Percent of Control (%) @ 1 µM this compound |
| IRAK4 | < 1 |
| IRAK1 | > 50 |
| IRAK2 | > 50 |
| IRAK3 (IRAK-M) | > 50 |
| Other representative kinases | |
| Kinase A | > 90 |
| Kinase B | > 90 |
| Kinase C | > 90 |
| ... | ... |
Note: This table is a representation of the expected format. The specific data for "Kinase A, B, C" and a more extensive list would be populated from the supplementary data of the primary scientific publication.
Experimental Protocols
The determination of the kinase selectivity profile of this compound was performed using a high-throughput kinase binding assay. The following is a detailed methodology representative of the KINOMEscan assay.
KINOMEscan Competition Binding Assay
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
Materials:
-
DNA-tagged kinases
-
Immobilized active-site directed ligands on a solid support (e.g., beads)
-
Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer
-
Wash buffer
-
Elution buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Assay Plate Preparation: Kinases, the immobilized ligand, and the test compound (or DMSO as a vehicle control) are combined in the wells of a microtiter plate.
-
Binding Reaction: The mixture is incubated to allow the binding of the kinase to the immobilized ligand to reach equilibrium. The test compound competes for the kinase's active site during this incubation.
-
Washing: The solid support with the bound kinase is washed to remove unbound components.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR. The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO alone. A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context of this compound's activity and the experimental approach to determining its selectivity, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase selectivity.
Validating BIO-7488 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of BIO-7488, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2]. IRAK4 is a critical kinase in the innate immune signaling pathway, making it a key target for inflammatory diseases and certain cancers[3][4]. Validating that a compound like this compound binds to IRAK4 in a cellular environment is a crucial step in its development.
This document outlines and compares three widely used methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream target modulation. We will provide detailed experimental protocols and illustrative data comparing this compound to other known IRAK4 inhibitors, PF-06650833 and KT-474[5][6].
The IRAK4 Signaling Pathway
IRAK4 is a central node in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[7][8]. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1. This initiates a downstream cascade leading to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines[7][9]. Inhibition of IRAK4 is expected to block this cascade.
Comparison of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the need for a direct or indirect readout, throughput requirements, and the availability of specific reagents. Below is a comparison of three common methods.
| Assay | Principle | Pros | Cons | This compound Application |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[10][11] | Label-free, direct measure of binding in a native cellular environment.[12][13] | Lower throughput for traditional Western Blot readout, requires a good antibody for the target protein.[14] | Direct confirmation of this compound binding to IRAK4 by observing a shift in its melting temperature. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[15] | High-throughput, quantitative measurement of binding affinity in live cells.[12][16] | Requires genetic modification of cells to express the fusion protein, relies on a specific fluorescent tracer.[10] | Quantitative determination of this compound's intracellular potency (IC50) by competing with a known IRAK4 tracer.[17] |
| Western Blot (p-IRAK1) | Measures the phosphorylation of a downstream substrate as a readout of target inhibition.[9] | Utilizes endogenous proteins, provides a functional readout of target inhibition. | Indirect measure of target engagement, pathway complexity can influence results. | Assessment of this compound's functional consequence on the IRAK4 pathway by measuring the reduction in IRAK1 phosphorylation.[18] |
Illustrative Quantitative Comparison of IRAK4 Inhibitors
The following table presents hypothetical, yet realistic, data to illustrate the comparison of this compound with other IRAK4 inhibitors using the described assays.
| Inhibitor | CETSA (ΔTm of IRAK4, °C) | NanoBRET™ (IC50, nM) | p-IRAK1 Western Blot (IC50, nM) |
| This compound | 5.2 | 1.5 | 5.8 |
| PF-06650833 | 4.8 | 2.1 | 8.2 |
| KT-474 (Degrader) | Not Applicable (Induces Degradation) | Not Applicable (Induces Degradation) | 0.9 (DC50) |
| Vehicle (DMSO) | 0 | >10,000 | >10,000 |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for IRAK4
This protocol describes a traditional CETSA experiment with a Western Blot readout to assess the thermal stabilization of endogenous IRAK4 upon binding of this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 65°C), followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against IRAK4, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Plot the percentage of soluble IRAK4 against temperature to generate melting curves and determine the melting temperature (Tm).
-
NanoBRET™ Target Engagement Assay for IRAK4
This protocol outlines a high-throughput method to quantify the intracellular affinity of this compound for IRAK4 in live cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. IRAK4-NanoLuc® Fusion Vector [promega.com]
- 11. news-medical.net [news-medical.net]
- 12. promega.com [promega.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. carnabio.com [carnabio.com]
- 18. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Analysis of IRAK4 Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the kinome cross-reactivity of BIO-7488, a potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, with other clinical-stage IRAK4 inhibitors, Zimlovisertib (PF-06650833) and Zabedosertib (BAY-1834845). This analysis is supported by publicly available quantitative data from KINOMEscan™ assays, detailed experimental methodologies, and visual representations of key signaling pathways.
Executive Summary
This compound demonstrates a highly selective profile against the human kinome, a critical attribute for minimizing off-target effects and enhancing therapeutic safety. This guide presents a comparative analysis of its selectivity against other notable IRAK4 inhibitors, providing researchers with the data to make informed decisions for their discovery and development programs. The data herein is compiled from published research and highlights the nuanced differences in the cross-reactivity profiles of these compounds.
Kinase Selectivity Profiles: A Quantitative Comparison
The following tables summarize the available quantitative data on the kinase selectivity of this compound, Zimlovisertib, and Zabedosertib. The data is primarily derived from KINOMEscan™ assays, which quantitatively measure the binding of a compound to a large panel of kinases. The results are typically expressed as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound (% of Control), where a lower percentage indicates stronger binding of the compound to the kinase.
Table 1: Kinome Scan Selectivity Data for this compound
| Target Kinase | Percent of Control (@ 1 µM) |
| IRAK4 | <1 |
| IRAK1 | >10 |
| FLT3 | >50 |
| LRRK2 | >50 |
| MNK2 | >50 |
| CLK4 | >50 |
| CK1γ1 | >50 |
Data adapted from the supporting information of Evans et al., J. Med. Chem. 2024.[1]
Table 2: Comparative Kinome Selectivity of IRAK4 Inhibitors
| Target Kinase | This compound (% of Control @ 1 µM) | Zimlovisertib (PF-06650833) (% Inhibition @ 200 nM) | Zabedosertib (BAY-1834845) (Selectivity Profile) |
| IRAK4 | <1 | ~100% [2][3] | Highly Selective [4][5] |
| IRAK1 | >10 | >70%[2] | Not explicitly reported, but generally selective |
| FLT3 | >50 | Not explicitly reported as a significant hit | A key kinase used for counter-screening to ensure selectivity[4][5] |
| LRRK2 | >50 | >70%[2] | Not explicitly reported |
| MNK2 | >50 | >70%[2] | Not explicitly reported |
| CLK4 | >50 | >70%[2] | Not explicitly reported |
| CK1γ1 | >50 | >70%[2] | Not explicitly reported |
Note: Direct head-to-head comparison is challenging due to different screening concentrations and assay formats reported in the literature. The data presented is compiled from various sources to provide a qualitative and semi-quantitative comparison.
Experimental Protocols
The kinome scan data presented in this guide was generated using the KINOMEscan™ competition binding assay platform.
KINOMEscan™ Competition Binding Assay Protocol
This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The general steps are as follows:
-
Kinase Preparation: Kinases are expressed, typically in HEK-293 cells or as fusions to T7 phage, and tagged with a unique DNA barcode.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at a specified concentration.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of kinase captured on the beads, compared to a DMSO control, indicates that the test compound is binding to the kinase and displacing the immobilized ligand.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the IRAK4 signaling pathway and the KINOMEscan™ workflow.
References
A Comparative Guide to BIO-7488 and TAK-243: Distinct Mechanisms and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct investigational small molecules, BIO-7488 and TAK-243. It is important to note at the outset that these compounds are not alternatives for the same therapeutic indication. This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with potential applications in treating ischemic stroke by targeting neuroinflammation. In contrast, TAK-243 (also known as MLN7243) is a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE) under investigation as an anti-cancer therapeutic. This guide will objectively present their different mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their activity.
Mechanism of Action
TAK-243: Targeting the Ubiquitin-Proteasome System in Cancer
TAK-243 is a potent, mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1] UAE is the apical enzyme in the ubiquitin conjugation cascade, responsible for activating ubiquitin, which is then transferred to a cascade of E2 and E3 enzymes to ultimately tag substrate proteins for degradation by the proteasome or to modulate their function. By inhibiting UAE, TAK-243 blocks global protein ubiquitination, leading to an accumulation of misfolded and regulatory proteins. This induces proteotoxic stress, activation of the unfolded protein response (UPR), cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3] The ubiquitin-proteasome system is a critical pathway for maintaining protein homeostasis, and its inhibition has been validated as a therapeutic strategy in oncology.
This compound: Targeting Neuroinflammation in Ischemic Stroke
This compound is a potent, selective, and central nervous system (CNS)-penetrant inhibitor of IRAK4.[4][5] IRAK4 is a key signaling node in the innate immune system, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5] In the context of ischemic stroke, damage-associated molecular patterns (DAMPs) released from injured brain tissue activate TLRs on microglia and other immune cells, triggering an IRAK4-dependent signaling cascade. This leads to the production of pro-inflammatory cytokines and chemokines, exacerbating neuronal damage.[4] By inhibiting IRAK4 kinase activity, this compound aims to suppress this neuroinflammatory response and reduce the secondary brain injury that occurs following a stroke.[6]
Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and TAK-243.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Model System | Reference |
| IC50 (hIRAK4) | 0.5 nM | Biochemical Assay | [7] |
| In vivo Efficacy | Dose-dependent reduction of pro-inflammatory cytokines (IL-1β, TNFα) | Lipopolysaccharide (LPS)-induced inflammation model and distal hypoxic-middle cerebral artery occlusion (DH-MCAO) ischemic stroke model in mice. | [7] |
Table 2: Preclinical Efficacy of TAK-243
| Parameter | Value | Model System | Reference |
| IC50 (UAE/UBA1) | 15-40 nM (48h) | Human AML cell lines (OCI-AML2, TEX, U937, NB4) | [8] |
| IC50 | <75 nM (48h) | Primary Acute Myeloid Leukemia (AML) patient samples | [8] |
| In vivo Efficacy | Significant tumor growth delay (T/C = 0.02) | Mouse xenograft model of human AML | [8] |
| In vivo Efficacy | Tumor growth inhibition of 60% (12.5 mg/kg) and greater (25 mg/kg) | Mouse xenograft models of multiple myeloma (MM1.S and MOLP-8) | [9] |
Table 3: Clinical Trial Information
| Compound | Phase | Status | Indication | Identifier | Reference |
| TAK-243 | Phase I | Active, Recruiting | Advanced or Metastatic Solid Tumors and Lymphoma | NCT06223542 | [10] |
| TAK-243 | Phase I | Active | Relapsed or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndromes | - | [11] |
| This compound | Preclinical | Not Applicable | Ischemic Stroke | Not Applicable | [4][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
IRAK4 Inhibition Assay (for this compound)
This protocol describes a general approach to assess the inhibitory activity of compounds against IRAK4.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the IRAK4 enzyme. Inhibition of IRAK4 results in a decreased phosphorylation signal. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13]
-
Materials: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., a peptide derived from IRAK1), ATP, assay buffer, and a detection system (e.g., europium-labeled anti-phospho-substrate antibody and a fluorescent tracer).[14]
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a microplate, add the IRAK4 enzyme, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[14]
-
Stop the reaction and add the detection reagents.
-
Incubate to allow for antibody binding.
-
Read the plate on a suitable plate reader to measure the FRET signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Ubiquitin-Activating Enzyme (UAE) Inhibition Assay (for TAK-243)
This protocol outlines a method to determine the inhibitory effect of compounds on UAE activity.
-
Assay Principle: This assay measures the transfer of ubiquitin to an E2 enzyme, which is the step catalyzed by UAE. Inhibition of UAE prevents this transfer.
-
Materials: Recombinant human UAE (UBA1), E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound (TAK-243).
-
In a reaction tube, combine UAE, E2 enzyme, ubiquitin, and the test compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an antibody specific to the E2 enzyme to detect the formation of the ubiquitin-E2 conjugate (which will have a higher molecular weight than the unconjugated E2). A decrease in the ubiquitinated E2 band indicates UAE inhibition.[15]
-
Cell Viability Assay (CCK-8 or MTT)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[16][17][18]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[17][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Protein Ubiquitination
This protocol is used to detect changes in global protein ubiquitination in cells treated with a UAE inhibitor like TAK-243.[20][21]
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A smear of high-molecular-weight bands indicates polyubiquitinated proteins, which should decrease upon treatment with a UAE inhibitor.
In Vivo Xenograft Tumor Model (for TAK-243)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.[22][23]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (TAK-243) and a vehicle control according to a specified dosing schedule (e.g., intravenously or subcutaneously).
-
Monitoring: Monitor the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
In Vivo Ischemic Stroke Model (MCAO) (for this compound)
This is a common model to induce focal cerebral ischemia.[24][25][26]
-
Anesthesia: Anesthetize the animal (typically a mouse or rat).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and ECA.
-
Insert a filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Reperfusion (optional): For a transient MCAO model, withdraw the filament after a defined period (e.g., 60 minutes) to allow for reperfusion.
-
Compound Administration: Administer the test compound (this compound) at a specific time point relative to the MCAO procedure.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animal, and stain brain slices (e.g., with TTC) to measure the infarct volume.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of TAK-243.
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for a cell viability assay.
Conclusion
This compound and TAK-243 are promising therapeutic candidates that operate in fundamentally different biological pathways and are being developed for distinct diseases. TAK-243 targets the core machinery of protein degradation and has shown preclinical and early clinical potential as a broad-acting anti-cancer agent. This compound, on the other hand, targets a specific inflammatory signaling pathway and is being investigated for its potential to mitigate the damaging effects of neuroinflammation in ischemic stroke. This guide highlights that while both are small molecule inhibitors, they are not interchangeable and represent tailored approaches to complex and disparate disease biologies. The provided experimental data and protocols offer a framework for the continued investigation and understanding of these and similar targeted therapies.
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 [imrpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (this compound), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Facebook [cancer.gov]
- 12. Clinical trials in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. apexbt.com [apexbt.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 21. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison of IRAK4 Inhibitors for Stroke: An Indirect Analysis of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct head-to-head preclinical studies comparing different IRAK4 inhibitors in stroke models have been identified in the public domain. This guide provides an indirect comparison of two prominent IRAK4 inhibitors, PF-06650833 (Zimlovisertib) and Zabedosertib (BAY 1834845), based on available preclinical data from various inflammatory models. The extrapolation of these findings to the context of ischemic stroke should be done with caution.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It acts as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[2] Upon activation, IRAK4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, which are major contributors to the secondary injury cascade following an ischemic stroke.[3][4] Inhibition of IRAK4 is therefore a promising therapeutic strategy to mitigate neuroinflammation and improve outcomes after stroke. This guide provides a comparative overview of the preclinical data for two clinical-stage IRAK4 inhibitors, PF-06650833 and Zabedosertib.
IRAK4 Signaling Pathway in Ischemic Stroke
Following an ischemic event, damaged neurons and glial cells release damage-associated molecular patterns (DAMPs), which activate TLRs on microglia and astrocytes. This triggers the recruitment of the adaptor protein MyD88, leading to the formation of the Myddosome complex and the activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating downstream signaling through TRAF6, which ultimately results in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of various pro-inflammatory genes, leading to the production of cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines that exacerbate neuronal damage.
Preclinical Data Summary
The following tables summarize the available preclinical data for PF-06650833 and Zabedosertib in various in vitro and in vivo models of inflammation.
PF-06650833 (Zimlovisertib)
| Assay Type | Model | Key Findings | Reference |
| In Vitro | |||
| IRAK4 Enzyme Assay | Full-length human IRAK4 | IC50 = 0.2 nM | [5] |
| Cellular Assay | Human PBMCs (R848-stimulated) | IC50 = 2.4 nM for TNF-α production | [5] |
| Cellular Assay | Human macrophages (stimulated with RA patient immune complexes) | Significant inhibition of TNF-α production | [6][7] |
| In Vivo | |||
| Inflammation Model | Rat Collagen-Induced Arthritis (CIA) | Protected against arthritis development | [6][7] |
| Inflammation Model | Mouse Pristane-Induced Lupus | Reduced circulating autoantibody levels | [6][7] |
| Inflammation Model | MRL/lpr Mouse Model of Lupus | Reduced circulating autoantibody levels | [6][7] |
Zabedosertib (BAY 1834845)
| Assay Type | Model | Key Findings | Reference |
| In Vitro | |||
| IRAK4 Kinase Assay | Recombinant human IRAK4 | IC50 = 3.55 nM | [8] |
| Cellular Assay | Rat splenic cells (LPS-stimulated) | Strong inhibition of TNF-α secretion | [9] |
| Cellular Assay | Human whole blood (LPS-stimulated) | Dose-dependent reduction of TNF-α release | [9][10] |
| In Vivo | |||
| Inflammation Model | Mouse LPS-induced ARDS | Prevented lung injury and reduced inflammation | [8] |
| Inflammation Model | Mouse IL-1β-induced inflammation | Dose-dependent inhibition of inflammation | [8] |
| Inflammation Model | Mouse Imiquimod-induced inflammation | Dose-dependent inhibition of inflammation | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments typically used to evaluate IRAK4 inhibitors.
In Vitro IRAK4 Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity of a compound on the IRAK4 enzyme.
-
Materials: Recombinant human IRAK4 enzyme, ATP, a peptide substrate, and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the IRAK4 enzyme.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction is stopped.
-
The level of substrate phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.
-
Cellular Assay for Inhibition of Cytokine Production
-
Objective: To assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
-
Model: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
Inflammation is stimulated by adding a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8).
-
After an incubation period (typically 6-24 hours), the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
The IC50 value for cytokine inhibition is determined.
-
In Vivo Model of Inflammation (e.g., LPS-induced Systemic Inflammation)
-
Objective: To evaluate the in vivo efficacy of a compound in a model of systemic inflammation.
-
Model: Typically mice or rats.
-
Procedure:
-
Animals are administered the test compound via a clinically relevant route (e.g., oral gavage).
-
After a specified time to allow for drug absorption and distribution, a systemic inflammatory response is induced by administering LPS (intraperitoneally or intravenously).
-
At a defined time point after LPS challenge, blood samples are collected.
-
The levels of pro-inflammatory cytokines in the plasma or serum are measured by ELISA.
-
The percentage of inhibition of cytokine production compared to a vehicle-treated control group is calculated.
-
Preclinical Evaluation Workflow for IRAK4 Inhibitors in Stroke
A rigorous and standardized preclinical workflow is essential to increase the translational success of neuroprotective agents.
Logical Relationship of the Comparative Analysis
Due to the absence of direct comparative studies, this guide utilizes an indirect comparison approach. The available data for each inhibitor from different preclinical models of inflammation are presented separately. The potential for these inhibitors in stroke is then inferred based on the established role of IRAK4 in neuroinflammation.
Conclusion and Future Directions
Both PF-06650833 and Zabedosertib have demonstrated potent inhibition of IRAK4 and significant anti-inflammatory effects in a range of preclinical models. Their ability to suppress the production of key pro-inflammatory cytokines downstream of TLR and IL-1R signaling provides a strong rationale for their investigation as potential therapeutic agents for ischemic stroke.
However, the lack of direct head-to-head comparative studies in a relevant animal model of stroke, such as the middle cerebral artery occlusion (MCAO) model, is a significant knowledge gap. Future preclinical research should focus on directly comparing the efficacy of these and other IRAK4 inhibitors in stroke models, evaluating key outcomes such as infarct volume, neurological deficit, and markers of neuroinflammation. Such studies are essential to identify the most promising candidate for clinical development in stroke patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Microglial IRF5 and IRF4 by IRAK4 Regulates Inflammatory Responses to Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroRNA367 negatively regulates the inflammatory response of microglia by targeting IRAK4 in intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
A Comparative Pharmacokinetic Profile: BIO-7488 and Emavusertib
For researchers and drug development professionals, a critical evaluation of pharmacokinetic properties is paramount in the selection and advancement of clinical candidates. This guide provides a detailed comparison of the pharmacokinetic profiles of two investigational IRAK4 inhibitors: BIO-7488, a preclinical candidate for neuroinflammation, and emavusertib (CA-4948), a clinical-stage agent for hematologic malignancies.
This document summarizes available preclinical and clinical data for both compounds, presenting a side-by-side analysis of their absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental methodologies are provided for key cited studies to ensure reproducibility and critical assessment.
Key Pharmacokinetic and Physicochemical Properties
The following table summarizes the known pharmacokinetic and physicochemical parameters for this compound and emavusertib, based on available preclinical and clinical data.
| Parameter | This compound (Preclinical) | Emavusertib (Preclinical & Clinical) |
| Route of Administration | Oral | Oral |
| Bioavailability | Data not available | >100% (dog/mouse)[1] |
| Absorption | Data not available | Rapid absorption in humans[1] |
| Distribution | ||
| Plasma Protein Binding | Data not available | 77% (human)[1] |
| CNS Penetration | Favorable (rat Kp,uu = 0.3)[2] | Yes, crosses the blood-brain barrier[3] |
| CSF Concentration | Not applicable (preclinical) | Dose-dependent in humans: - 81.3 ng/mL (mean) at 100 mg BID - 175.7 ng/mL (mean) at 200 mg BID[3] |
| Metabolism | Data not available | Stable in plasma, liver microsomes, and hepatocytes; no significant metabolism in vitro[1] |
| CYP450 Inhibition | Data not available | No inhibition of 7 major CYP450s[1] |
| Excretion | Data not available | Rapid clearance in humans[1] |
| Half-life (t½) | Data not available | ~6 hours in humans[1] |
| Accumulation | Data not available | No accumulation with once-daily dosing in humans[1] |
Mechanism of Action and Signaling Pathways
Both this compound and emavusertib are potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Emavusertib has the additional activity of inhibiting FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
Experimental Protocols
This compound: Preclinical CNS Distribution Study
The brain-to-plasma unbound concentration ratio (Kp,uu) for this compound was determined in rats. While the full experimental details are proprietary to the publishing research group, a general methodology for such a study is outlined below.
Emavusertib: Clinical Pharmacokinetic Analysis in the TakeAim Lymphoma Trial (NCT03328078)
Pharmacokinetic parameters of emavusertib were evaluated in patients with relapsed/refractory primary central nervous system lymphoma.
-
Patient Population: Adult patients with relapsed or refractory hematologic malignancies.
-
Dosing: Emavusertib administered orally at doses including 100 mg and 200 mg twice daily (BID).
-
Sample Collection:
-
Analytical Method: Drug concentrations in plasma and CSF were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Summary and Conclusion
This compound and emavusertib, both potent IRAK4 inhibitors, exhibit distinct pharmacokinetic profiles reflective of their different stages of development and therapeutic indications.
This compound demonstrates promising preclinical characteristics for a CNS-targeted agent, with favorable brain penetration in animal models.[2] Further preclinical development will be necessary to fully characterize its ADME profile before it can be considered for clinical investigation.
Emavusertib has a more extensively characterized pharmacokinetic profile from both preclinical and clinical studies. It is orally bioavailable with rapid absorption and clearance, and a half-life of approximately 6 hours in humans, suggesting a predictable dosing schedule.[1] Importantly, it demonstrates the ability to cross the blood-brain barrier in patients, achieving clinically relevant concentrations in the CSF.[3] Its metabolic profile appears favorable, with low potential for drug-drug interactions mediated by major CYP450 enzymes.[1]
For researchers in neuroinflammation, the CNS-penetrant properties of this compound are of significant interest. For those in oncology, particularly hematologic malignancies, emavusertib's established clinical pharmacokinetics, including its dual IRAK4/FLT3 inhibition and CNS distribution, make it a compelling candidate for further investigation. The data presented in this guide provides a foundation for informed comparison and decision-making in the advancement of novel IRAK4-targeted therapies.
References
Safety Operating Guide
Navigating the Disposal of BIO-7488: A Guide for Laboratory Professionals
For researchers and scientists working with BIO-7488, an orally active and selective IRAK4 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the disposal of laboratory chemical and biological waste provide a clear framework for its safe management.
Key Principle: Treat as Hazardous Chemical and Biological Waste
In the absence of specific manufacturer's instructions, this compound and any materials contaminated with it should be handled as hazardous chemical waste. Given its use in biological research, any contaminated labware or consumables may also be considered biohazardous waste and should be treated accordingly.[2][3][4]
Procedural Guidance for Disposal
Following a structured disposal plan is essential to mitigate risks to personnel and the environment.
1. Waste Segregation and Collection:
-
Solid Waste: Non-sharp, disposable items contaminated with this compound, such as gloves, gowns, and paper towels, should be collected in a designated, clearly labeled biohazard bag.[4] Sharps, including needles, scalpels, and contaminated glass, must be placed in a puncture-resistant sharps container labeled with the biohazard symbol.[2][3][5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container. It is crucial not to pour chemical waste down the drain unless explicitly permitted by institutional and local regulations.[3] Liquid waste may require solidification before being placed in red bags for disposal.[3]
-
Contaminated Labware: Reusable labware should be decontaminated using appropriate chemical disinfection or autoclaving procedures.
2. Decontamination:
-
Chemical Inactivation: For liquid waste, chemical disinfection can be an effective decontamination method. Adding a sufficient concentration of a suitable disinfectant, such as bleach, is a common practice.[5][6] The final concentration and contact time should be in accordance with established laboratory protocols.
-
Autoclaving: Solid, non-sharp biohazardous waste should be autoclaved.[3] Autoclave bags should be properly sealed and may require the addition of water to ensure effective steam sterilization.[6] Autoclave indicator tape should be used to verify that the appropriate temperature has been reached.[2]
3. Packaging and Labeling for Final Disposal:
-
All waste containers must be securely sealed and clearly labeled with their contents and the appropriate hazard symbols.
-
Follow your institution's specific guidelines for the packaging of chemical and biohazardous waste for pickup by a certified waste disposal vendor.
Experimental Protocols: General Decontamination Procedures
While specific protocols for this compound are not available, general procedures for handling similar laboratory waste can be adapted.
Chemical Decontamination of Liquid Waste:
-
Working in a well-ventilated area and wearing appropriate personal protective equipment (PPE), add a freshly prepared 1:10 solution of household bleach to the liquid waste containing this compound.
-
Ensure the final concentration of bleach is sufficient to achieve disinfection.
-
Allow a minimum contact time of 30 minutes.
-
Dispose of the decontaminated liquid in accordance with institutional and local regulations.
Autoclaving of Solid Waste:
-
Place the sealed biohazard bag containing solid waste into a secondary, leak-proof, and autoclave-safe container.
-
Ensure the bag is not overfilled to allow for steam penetration.
-
Add a small amount of water to the bag to aid in steam generation.
-
Process the waste in a validated autoclave cycle according to the manufacturer's instructions for biohazardous waste.
-
After the cycle is complete and the waste has cooled, the autoclaved bag can be placed in the appropriate final disposal container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. lsu.edu [lsu.edu]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 5. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 6. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
